5-Ethyl-2-nonanol

Catalog No.
S1513154
CAS No.
103-08-2
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-nonanol

CAS Number

103-08-2

Product Name

5-Ethyl-2-nonanol

IUPAC Name

5-ethylnonan-2-ol

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3

InChI Key

WYXKGYXADPUOOM-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC(C)O

Canonical SMILES

CCCCC(CC)CCC(C)O

The exact mass of the compound 5-Ethyl-2-nonanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15686. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Ethyl-2-nonanol natural occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Natural Occurrence

The Good Scents Company, a recognized database in the flavor and fragrance industry, explicitly categorizes 5-Ethyl-2-nonanol under "natural substances and extractives" and lists its occurrence as "found in nature" [1]. This provides a clear confirmation that the compound is known to occur naturally, even though the specific natural sources are not detailed in the search results.

Advanced Protocol for Detecting Natural Volatiles

While the search results do not contain a specific experimental protocol for this compound, a recent study on Iranian black tea provides a highly relevant and advanced methodology for comprehensively analyzing complex volatile organic compounds (VOCs) in natural products [2]. This protocol is particularly suited for resolving complex scent profiles where target compounds may be present in trace amounts or obscured by more abundant chemicals.

The workflow and relationship of this analytical method are illustrated below, showing the key steps from sample preparation to data analysis.

Start Black Tea Sample A HS-SPME Extraction Start->A B GC-MS Analysis A->B C Data Deconvolution with MCR-ALS B->C D Qualitative Analysis C->D E Semi-Quantification C->E F Comprehensive VOC Profile D->F E->F

Workflow for comprehensive VOC analysis in natural products

Key Steps and Methodological Details:

  • Extraction: Volatile compounds were extracted from the samples using Headspace Solid-Phase Microextraction (HS-SPME) with a 100 μm polydimethylsiloxane (PDMS) fiber [2].
  • Separation and Identification: The extracted volatiles were separated and identified using Gas Chromatography–Mass Spectrometry (GC–MS). The GC was coupled to a mass spectrometer, and a C7-C40 n-alkane series was used to calculate Retention Indices (RIs) to aid in compound identification [2].
  • Data Resolution with MCR-ALS: A key innovation in this protocol is the use of the Multivariate Curve Resolution-Alternating Least Square (MCR-ALS) chemometric technique. This method mathematically deconvolutes the complex GC-MS data to resolve challenges like severe baseline drifts, overlapping peaks, and background noise, thereby revealing minor components that might otherwise remain undetected [2].
  • Outcome: The application of this integrated approach allowed researchers to expand the number of recognized volatile components in the tea samples from 54 to 256, demonstrating its power for a comprehensive characterization of natural volatile profiles [2].

Basic Chemical Identity Data

The table below consolidates fundamental identifying information for this compound from various chemical databases.

Property Value
CAS Registry Number 103-08-2 [1] [3] [4]
IUPAC Name 5-ethylnonan-2-ol [5] [1]
Molecular Formula C₁₁H₂₄O [5] [3] [4]
Molecular Weight 172.31 g/mol [5] [3]
SMILES CCCCC(CC)CCC(C)O [5]
Boiling Point ~223 - 225 °C (est.) [1] [3] [4]

Research Implications

The confirmation of this compound as a natural compound opens several research avenues. You could investigate its biological function in its native source or explore its potential as a signature compound for quality control or authentication of natural products. The advanced GC-MS/MCR-ALS protocol serves as a powerful tool for such investigations.

References

5-Ethyl-2-nonanol vapor pressure and solubility data

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Property Data

The following tables summarize the available quantitative data for 5-Ethyl-2-nonanol (CAS 103-08-2).

Table 1: Core Physical Properties [1] [2] [3]

Property Value Unit Notes / Source
Molecular Formula C₁₁H₂₄O - -
Molecular Weight 172.31 g/mol -
Boiling Point 223.04 - 224.85 °C Estimated / Calculated
Flash Point 99.2 °C Estimated (TCC)
Melting Point 11.58 °C Estimate [3]
logP (o/w) 4.093 - 4.20 - Estimated
Water Solubility 57.47 mg/L @ 25°C Estimated

Table 2: Vapor Pressure Data [4] [1] [2]

The vapor pressure of a substance is highly dependent on temperature. The data below shows this relationship for this compound.

Temperature (K) Temperature (°C) Vapor Pressure (kPa) Vapor Pressure (mmHg) Source
298.15 25.00 - 0.020 Estimated [1] [2]
385.40 112.25 1.33 9.98 Calculated [4]
400.82 127.67 2.89 21.68 Calculated [4]
416.24 143.09 5.82 43.65 Calculated [4]
431.67 158.52 11.05 82.90 Calculated [4]
447.09 173.94 19.86 148.98 Calculated [4]
462.51 189.36 34.06 255.50 Calculated [4]
477.93 204.78 56.03 420.27 Calculated [4]
493.36 220.21 88.79 666.00 Calculated [4]
508.78 235.63 136.14 1021.14 Calculated [4]
524.20 251.05 202.64 1519.89 Calculated [4]

The calculated vapor pressure data in Table 2 is derived from the Antoine Equation: ln(Pvp) = A + B/(T + C), with coefficients A = 1.63800e+01, B = -4.92115e+03, and C = -7.95940e+01 [4].

Synthesis and Experimental Protocols

While specific analytical protocols for measuring the properties of this compound were not detailed in the search results, several synthetic pathways for its production are documented. The following diagram and table outline these key methodologies.

SynthesisPathways start Start alkylation Alkylation of Nonanol start->alkylation reduction Reduction of Ketones start->reduction hydroform Hydroformylation of Olefins start->hydroform bio Biotechnological Production start->bio product This compound alkylation->product Moderate Yield catalyst1 Catalyst: Base (e.g., KOH) alkylation->catalyst1 reduction->product High Yield catalyst2 Catalyst: Pd/C or NaBH₄ reduction->catalyst2 hydroform->product Variable Yield bio->product Sustainable catalyst3 Engineered Microorganism bio->catalyst3

Diagram 1: Overview of synthetic pathways for this compound production.

Table 3: Key Synthesis Methods for this compound [5]

Method Starting Material Catalyst / Conditions Yield Key Characteristics
Alkylation of Nonanol 2-Nonanol Ethyl halide (e.g., Ethyl Bromide), base (e.g., KOH), in anhydrous THF at ~60°C 45-55% Proceeds via an S_N2 mechanism; may have byproduct formation.
Reduction of Ketones 5-Ethyl-2-nonanone Catalytic hydrogenation (Pd/C, H₂) or Sodium Borohydride (NaBH₄) >70% Offers higher regioselectivity and yield compared to alkylation.
Hydroformylation Olefins Hydroformylation followed by reduction. Information Missing A multi-step route from olefin precursors.
Biotechnological Production Metabolic precursors Engineered microorganisms (e.g., E. coli, Synechocystis sp.) Up to 1.98 g/L in bioreactors Sustainable, green chemistry approach using metabolic engineering.

Important Data Reliability Notice

Please be aware of the following critical limitations in the available data:

  • Estimated Data: Most of the physical property data, including the water solubility of 57.47 mg/L at 25°C, is explicitly marked as estimated (est) in the sources [1] [2]. The vapor pressure value at 25°C is also an estimate [1] [2].
  • Lack of Primary Sources: The search results did not link to original research articles or primary experimental data for these properties. The information is aggregated from chemical databases that often use calculation methods.
  • No Signaling Pathways: this compound is a simple alcohol and is not typically associated with biological signaling pathways. Therefore, no such pathways were found to diagram.

For research and drug development purposes, it is highly recommended to verify these properties through experimental analysis or to seek out primary literature that contains measured data.

References

5-Ethyl-2-nonanol spectroscopic data NMR

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

This table summarizes the basic identification and estimated physical properties for 5-Ethyl-2-nonanol (CAS 103-08-2) from the search results [1] [2] [3]:

Property Value
CAS Registry Number 103-08-2 [2] [3]
Molecular Formula C₁₁H₂₄O [1] [2] [3]
IUPAC Name 5-ethylnonan-2-ol [2]
Molecular Weight 172.31 g/mol [2] [3]
XLogP3 4.20 (est) [2]
Boiling Point 223.04 °C @ 760.00 mm Hg (est) [2]
Water Solubility 57.47 mg/L @ 25 °C (est) [2]

Experimental Characterization Workflow

Based on the information available, obtaining the full spectroscopic characterization for a compound like this compound involves a standard workflow. The diagram below outlines this process, from sample preparation to data interpretation.

G Start Sample This compound SamplePrep Sample Preparation Start->SamplePrep NMR NMR Analysis SamplePrep->NMR Pure compound DataProc Data Processing NMR->DataProc Raw data (FID) Interp Spectral Interpretation DataProc->Interp Processed spectrum End Structural Confirmation Interp->End

References

Application Note: Analysis of 5-Ethyl-2-Nonanol via HS-SPME-GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Objective This application note outlines a strategic approach for the analysis of the branched-chain alcohol 5-Ethyl-2-nonanol (C11H24O, MW 172.31 g/mol) using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This compound is of interest in food and fragrance analysis due to its unique structure and potential sensory impact [1].

2. Experimental Design & Workflow The overall analytical process, from sample preparation to data analysis, can be visualized in the following workflow. This chart integrates critical optimization points discussed in the subsequent sections.

G Start Sample Preparation A Weigh Sample Matrix (1-3 g) Start->A B Add Internal Standards (e.g., 2-Octanol, Benzophenone) A->B C Dilute with Solvent/Water (if necessary) B->C D Add Salt (NaCl) for Salting-Out Effect C->D E HS-SPME Optimization D->E P1 Fiber Selection: DVB/CAR/PDMS (50/30 μm) E->P1 P2 Incubation: 60°C, 10-60 min P1->P2 P3 Extraction: 60-70°C, 30-60 min With Agitation (250 rpm) P2->P3 P4 Desorption: 250°C, 4-5 min P3->P4 F GC-MS Analysis P4->F G Data Analysis & Quantification F->G End Report G->End

3. Detailed Protocols for Key Experiments

3.1. HS-SPME Optimization Protocol This protocol is adapted from methods used for complex food matrices like dry-cured ham and honey [2] [3] [4].

  • Sample Preparation:

    • Accurately weigh 2.0 g of the sample matrix (e.g., homogenized food, liquid) into a 10-20 mL headspace vial [2] [4].
    • Add 2 mL of distilled water or an appropriate solvent to create a slurry or solution, enhancing the release of volatiles [2].
    • For improved extraction efficiency of semi-polar volatiles, add 0.2 - 0.5 g of sodium chloride (NaCl) to exploit the salting-out effect [4].
    • Spike with a suitable internal standard (e.g., 2-Octanol or Benzophenone at ~100 μg/mL) to correct for instrumental and preparation variability [2] [4].
  • SPME Extraction:

    • Fiber Coating: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS, 50/30 μm) fiber. This tri-phase coating is highly effective for extracting a broad range of volatile compounds, including alcohols and other volatiles of various molecular weights [3] [5] [4].
    • Incubation & Extraction: Place the vial in a heated agitator. The following parameters have been optimized in recent studies:
      • Temperature: 60-70°C [2] [3].
      • Equilibration Time: 10-15 minutes (pre-incubation) [5].
      • Extraction Time: 30-60 minutes with continuous agitation at ~250 rpm [3] [6].
    • Desorption: After extraction, immediately transfer the fiber to the GC-MS injection port for thermal desorption. A typical desorption is performed at 250°C for 4-5 minutes in splitless mode to ensure complete transfer of analytes [3] [5].

3.2. GC-MS Analytical Method This method provides a starting point for separating and identifying this compound.

  • Gas Chromatography:

    • Column: A medium-polarity column, such as a DB-5MS (5% phenyl polysiloxane) or equivalent, with dimensions of 30-60 m × 0.25 mm i.d. × 1.0 μm film thickness [4].
    • Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).
    • Oven Temperature Program: Initiate at 40°C (hold 2 min), ramp to 240°C at 5-10°C/min, and hold for 5-10 min. This program should be optimized for better resolution of mid-boiling point compounds like this compound.
    • Injection Port: 250°C, splitless mode.
  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Acquisition Mode: Full scan mode (e.g., m/z 40-350) for untargeted analysis or Selected Ion Monitoring (SIM) for sensitive targeted quantification once characteristic ions are confirmed.

4. Data Presentation & Quantification Strategies

Table 1: Key HS-SPME Parameters for Volatile Alcohol Analysis from Validated Methods This table summarizes critical parameters from recent studies that can be applied to the analysis of this compound [2] [3] [5].

Parameter Recommended Setting Application Context & Rationale
Sample Mass 1.85 - 3.0 g Optimized for headspace vial capacity and sensitivity; excess can cause fiber overload [3] [6].
Dilution 1:1 to 2:1 (honey:water) Reduces matrix viscosity, enhances volatile release; ratio critical for efficient extraction [2] [4].
Incubation/Extraction Temp. 60 - 70°C Balances increased volatility with minimized thermal degradation/oxidation of sensitive compounds [2] [3].
Extraction Time 30 - 60 min Time-dependent equilibrium; 60 min often optimal for complex matrices [3].
Agitation 250 rpm Improves mass transfer of analytes from the sample to the headspace [6].
Fiber Type DVB/CAR/PDMS (50/30 μm) Broad-range extraction ideal for diverse chemical classes (acids, alcohols, aldehydes, hydrocarbons) [3] [4].

Table 2: Advanced Quantification and Validation Techniques For accurate quantification, especially in complex matrices, advanced calibration strategies are essential [2] [3] [5].

Technique Description Application & Benefit
Multiple Internal Standard (ISTD) Normalization Use of several ISTDs with different chemical properties (e.g., 2-pentanol, 4-methyl-2-pentanone, chlorobenzene, benzophenone) to match different classes of analytes. Corrects for fiber competition, matrix effects, and instrument variability; significantly enhances accuracy [2].
Matrix-Matched Calibration Preparing calibration standards in a matrix that is chemically similar to the sample (e.g., a bland version of the sample material or a synthetic mimic). Compensates for the matrix's effect on extraction efficiency (recoveries of 73–114% reported) [2].
Method Validation Determining Linear Range, LOD, LOQ, Precision (Repeatability), and Recovery. Ensures the method is reliable and fit-for-purpose. For example, LODs for VOCs in ham were as low as 0.03 mg kg⁻¹ [3] [5].

Critical Interpretation & Adaptation Notes

  • No Direct Method Available: It is crucial to note that the provided protocols are not a pre-validated method for this compound. They represent a synthesis of robust, recently published HS-SPME-GC-MS methods that you must adapt and validate for your specific compound and sample matrix.

  • Identification Strategy: Without a commercial standard, positive identification is challenging. If a standard is unavailable, use a combination of:

    • Retention Index (RI): Determine the experimental RI of your target peak using an n-alkane series (e.g., C8-C20) on a DB-5 type column and compare it to a literature RI value for this compound, if available [2] [4].
    • Mass Spectrum Matching: Compare the acquired mass spectrum with a certified mass spectral library (NIST, Wiley). The CAS number for this compound is 103-08-2 [1].
  • Quantification Challenge: The supplier Sigma-Aldrich states that they do not collect analytical data for this compound and it is sold "as-is," underscoring the importance of in-house validation [7].

Executive Summary for Professionals

For researchers and drug development professionals, the key takeaways are:

  • Optimized Workflow: The integrated workflow combining DVB/CAR/PDMS fiber extraction at 60-70°C with GC-MS on a medium-polarity column represents a state-of-the-art approach for volatile analysis.
  • Robust Quantification: The use of multiple internal standards and matrix-matched calibration is non-negotiable for achieving accurate and precise quantitative data, mitigating the significant effects of a complex sample matrix [2] [3].
  • Mandatory Validation: Successfully applying this protocol to this compound requires a systematic optimization of key parameters (likely via Design of Experiments, DOE) and a full method validation to establish figures of merit like LOD, LOQ, and recovery for your specific application [6] [5].

References

Comprehensive Synthesis Guide for 5-Ethyl-2-Nonanol: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Ethyl-2-nonanol

This compound (IUPAC Name: 5-ethylnonan-2-ol, CAS No.: 103-08-2) is a branched-chain secondary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol [1]. Its unique structure, characterized by an ethyl group at the fifth carbon, imparts distinct physical properties and reactivity patterns compared to linear alcohols, making it a compound of interest in various synthetic and applied chemistry fields [1]. This document provides a detailed guide to its synthesis, catering to the needs of researchers and drug development professionals.

Synthetic Methodologies and Protocols

Several synthetic routes to this compound have been established, ranging from classical organic transformations to advanced catalytic and biotechnological processes. The choice of method depends on the desired purity, yield, scale, and available resources.

Traditional Organic Synthesis Approaches

2.1.1 Alkylation of Nonanol This method is a classical S_N2 reaction where 2-nonanol is alkylated using an ethyl halide [1].

  • Mechanism: The alkoxide ion of 2-nonanol acts as a nucleophile, displacing the halide in ethyl bromide (or chloride) in a bimolecular nucleophilic substitution.
  • Detailed Protocol:
    • Setup: In an anhydrous environment, add 2-nonanol (1.0 equiv) to anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.
    • Deprotonation: Slowly add a strong base, such as sodium hydride (NaH, 1.1 equiv), to the stirred solution to form the corresponding alkoxide. Hydrogen gas evolution will be observed.
    • Alkylation: After the base addition is complete, add ethyl bromide (1.2 equiv) dropwise to the reaction mixture.
    • Reaction: Heat the mixture to 60 °C with continuous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
    • Work-up: Once complete, cool the reaction mixture to room temperature and carefully quench it with a saturated aqueous ammonium chloride (NH₄Cl) solution.
    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine.
    • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography or distillation to obtain this compound.
  • Key Considerations: This reaction can lead to byproduct formation, including over-alkylation, which limits the yield [1]. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent undesired side reactions.

2.1.2 Reduction of 5-Ethyl-2-nonanone This method offers higher regioselectivity by reducing the corresponding ketone [1].

  • Mechanism: The carbonyl group of 5-ethyl-2-nonanone is reduced to a secondary alcohol via hydride transfer from a reducing agent.
  • Detailed Protocol (Catalytic Hydrogenation):
    • Setup: Charge a hydrogenation vessel with 5-ethyl-2-nonanone (1.0 equiv) and a palladium on carbon (Pd/C, 5-10% w/w) catalyst in a suitable solvent like methanol or ethanol.
    • Reaction: Purge the vessel with an inert gas followed by hydrogen gas (H₂). Maintain a H₂ atmosphere at 3-5 bar pressure.
    • Stirring: Stir the reaction mixture at room temperature for 4-8 hours until hydrogen uptake ceases.
    • Work-up: Filter the reaction mixture through a celite pad to remove the catalyst.
    • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.
  • Alternative Protocol (NaBH₄ Reduction): The ketone can also be reduced using sodium borohydride (NaBH₄) in methanol at 0°C to room temperature. This method is simpler and does not require specialized pressure equipment.

Table 1: Comparison of Traditional Synthesis Methods for this compound [1]

Method Starting Material Catalyst/Conditions Yield (%) Limitations
Alkylation of Nonanol 2-Nonanol Ethyl bromide, KOH, THF, 60°C 45–55 Byproduct formation, moderate yield
Ketone Reduction 5-Ethyl-2-nonanone Pd/C, H₂ 70–80 Higher catalyst cost, requires ketone precursor
Catalytic Synthetic Pathways

Advanced catalytic methods provide more efficient and selective routes.

2.2.1 Oxidation of Alkanes This approach utilizes molecular oxygen as a green oxidant [1].

  • Detailed Protocol:
    • Setup: In a pressure-resistant reactor, combine 5-ethylnonane (1.0 equiv) and Ruthenium(III) chloride hydrate (RuCl₃·3H₂O, 1-5 mol%) as the catalyst.
    • Oxidation: Pressurize the reactor with molecular oxygen (O₂) to 5-10 bar.
    • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12-24 hours.
    • Work-up and Purification: After cooling and venting the pressure, the mixture is extracted with an organic solvent (e.g., dichloromethane). The product is isolated and purified via column chromatography.

2.2.2 Asymmetric Hydrogenation For the production of enantiomerically pure this compound, asymmetric synthesis is employed [1].

  • Detailed Protocol:
    • Setup: Dissolve an α,β-unsaturated ketone precursor (1.0 equiv) and a chiral catalyst, such as (R-BINAP)RuCl₂ (0.5-1 mol%), in a degassed solvent (e.g., toluene or methanol).
    • Reaction: Transfer the solution to an autoclave and pressurize with hydrogen gas (H₂) to 50-100 bar.
    • Process: Stir the reaction mixture at 50 °C for 12-24 hours.
    • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The product is purified by distillation or chromatography.

Table 2: Catalytic Pathways and Performance for this compound Synthesis [1]

Catalyst System Substrate Conditions Conversion (%) Selectivity / (ee)
RuCl₃·3H₂O 5-Ethylnonane O₂, 80°C 62 78%
(R-BINAP)RuCl₂ α,β-Unsaturated Ketone H₂, 50°C 95 88% (ee)
Biotechnological Production Strategies

Biocatalytic routes offer sustainable alternatives using engineered microorganisms.

  • Protocol using Engineered E. coli [1]:
    • Strain Preparation: Engineer E. coli BL21(DE3) by expressing the ybbO gene (encoding an NADP⁺-dependent aldehyde reductase) and the aar gene (acyl-ACP reductase). The plsX gene may be knocked out (ΔplsX) to redirect metabolic flux.
    • Fermentation: Inoculate the engineered strain into a defined medium in a fed-batch bioreactor. Maintain optimal growth conditions (temperature, pH, dissolved oxygen).
    • Induction and Production: Induce gene expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) during the mid-log phase. Continue fermentation for 48-72 hours.
    • Extraction and Analysis: Harvest cells by centrifugation. Extract this compound from the culture broth or cell pellet using organic solvents (e.g., ethyl acetate). Analyze the extract using GC-MS or HPLC to determine titer and purity.

Table 3: Biotechnological Production Metrics for this compound [1]

Organism Genetic Modifications Titer Productivity
Synechocystis sp. maqu_2220 overexpression, Δsll0208/Δsll0209 2.87 mg/g DCW 0.12 mg/L/h
E. coli BL21(DE3) ybbO + aar, ΔplsX 1.98 g/L 82.5 mg/L/h

Experimental Workflow and Data Presentation

The following diagram visualizes the logical workflow for selecting an appropriate synthesis method, integrating the protocols described above.

G This compound Synthesis Workflow Start Start: Select Synthesis Method Decision Considerations: - Purity Requirement - Scale - Cost - Sustainability Start->Decision Trad Traditional Synthesis Sub1 Sub-Method: Alkylation (Yield: 45-55%) Trad->Sub1 Sub2 Sub-Method: Ketone Reduction (Yield: 70-80%) Trad->Sub2 Cat Catalytic Pathways Sub3 Sub-Method: Oxidation (Selectivity: 78%) Cat->Sub3 Sub4 Sub-Method: Asymmetric Hydrogenation (ee: up to 88%) Cat->Sub4 Bio Biotechnological Production Sub5 Engineered E. coli (Titer: ~1.98 g/L) Bio->Sub5 End Obtain this compound Sub1->End Sub2->End Sub3->End Sub4->End Sub5->End Decision->Trad Classic lab-scale Established protocols Decision->Cat High efficiency/selectivity Decision->Bio Sustainable route

Analytical Data and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Boiling Point and Solubility: The branched structure of this compound results in a different boiling point and solubility profile compared to its linear isomers [1].
  • Spectroscopic Data:
    • SMILES: CCCCC(CC)CCC(C)O [1]
    • InChIKey: WYXKGYXADPUOOM-UHFFFAOYSA-N [1]
  • Chromatographic Methods: GC-MS and GC-FID are recommended for monitoring reaction progress and assessing purity, as referenced in the experimental procedures for related compounds [1].

Troubleshooting and Best Practices

  • Alkylation Yield Optimization: To mitigate low yields in the alkylation route, use a large excess of 2-nonanol to act as both reactant and solvent, reducing polyalkylation. Ensure the reaction vessel and solvents are strictly anhydrous to prevent hydrolysis of the alkyl halide or base.
  • Catalyst Handling: Catalytic hydrogenation and asymmetric synthesis require high-quality catalysts and careful handling under inert atmospheres to maintain catalyst activity. Monitor pressure and temperature closely.
  • Microbial Contamination: In biotechnological production, maintain sterile techniques to prevent microbial contamination during fermentation, which can drastically reduce yields.

Conclusion

This guide outlines multiple pathways for synthesizing this compound, each with distinct advantages. Traditional methods are accessible for standard laboratory settings, while catalytic routes offer improved efficiency and selectivity. Biotechnological production presents a forward-looking, sustainable approach. The choice of method should be guided by the specific requirements of the research project, including the scale, desired enantiopurity, and available infrastructure.

References

5-Ethyl-2-nonanol reduction 5-ethyl-2-nonanone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Target and Product

The table below summarizes the key identifiers and physical properties of the reactant and product, as gathered from the search results.

Property 5-Ethyl-2-nonanone (Reactant) 5-Ethyl-2-nonanol (Product)
CAS Number 544-84-9 (from structure) 103-08-2 [1] [2] [3]
Molecular Formula C₁₁H₂₂O [4] C₁₁H₂₄O [1] [2] [5]
Molecular Weight 170.29 g/mol (calculated) 172.31 g/mol [1] [5]
IUPAC Name 5-ethylnonan-2-one 5-ethylnonan-2-ol [1] [5]
Structure Structure of 5-Ethyl-2-nonanone Not available in search results
Related PubChem CID 95561 [4] 7634 [6]

Reduction Protocols

The following section provides detailed experimental procedures for the reduction of 5-Ethyl-2-nonanone to this compound. The workflow for selecting and executing the appropriate method is summarized in the diagram below.

G cluster_selection Select Reduction Method compound 5-Ethyl-2-nonanone method1 NaBH4 Reduction (Fast, mild) compound->method1 method2 LiAlH4 Reduction (Powerful, moisture-sensitive) compound->method2 method3 Catalytic Hydrogenation (Chemoselective, scalable) compound->method3 product This compound method1->product Workup method2->product Workup method3->product Workup

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This method is recommended for its operational simplicity and high safety profile, suitable for fast reactions at room temperature.

  • Principle: Sodium borohydride acts as a selective hydride donor in aqueous or alcoholic solutions, efficiently reducing ketones to alcohols.
  • Reaction Setup: Conduct the reaction in a 500 mL round-bottom flask equipped with a magnetic stir bar.
  • Procedure:
    • Dissolve Substrate: Add 5-Ethyl-2-nonanone (10 g, ~58.7 mmol) to 150 mL of methanol in the flask. Stir until a homogeneous solution is obtained.
    • Add Reducing Agent: Slowly add sodium borohydride (2.22 g, ~58.7 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.
    • Monitor Reaction: Stir the reaction mixture at 25°C for 4 hours. Monitor reaction progression by TLC (Hexane:EtOAc, 8:2).
    • Quench Reaction: Carefully add the reaction mixture to 200 mL of ice-cold water while stirring to quench excess NaBH₄.
    • Extract Product: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic extracts and wash with brine (100 mL).
    • Purify: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash chromatography.
  • Safety Notes: Work in a fume hood. Methanol is toxic. Incompatible with strong acids and oxidizers.
Protocol 2: Reduction with Lithium Aluminium Hydride (LiAlH₄)

This powerful reductant is suitable for substrates that are less reactive, but requires strict anhydrous conditions.

  • Principle: Lithium aluminium hydride provides a hydride ion source in ethereal solvents, capable of reducing a wide range of carbonyls.
  • Reaction Setup: Perform the reaction in a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), equipped with a stir bar and reflux condenser.
  • Procedure:
    • Prepare LiAlH₄ Suspension: Add lithium aluminium hydride (2.67 g, ~70.4 mmol) to 100 mL of anhydrous tetrahydrofuran (THF) under N₂ atmosphere. Cool the suspension to 0°C in an ice bath.
    • Add Substrate Solution: Dissolve 5-Ethyl-2-nonanone (10 g, ~58.7 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.
    • Complete Reaction: After addition, allow the reaction to warm to room temperature and stir for 2 hours. Then, heat to reflux for 1 hour.
    • Quench Reaction: Cool the reaction mixture to 0°C. Carefully and sequentially add 2.7 mL of water, 2.7 mL of 15% NaOH solution, and 8.1 mL of water. Warning: Quenching is exothermic and must be done slowly.
    • Filter and Isolate: Stir the resulting mixture for 30 minutes, then filter through a Celite pad. Wash the filter cake thoroughly with THF and diethyl ether.
    • Purify: Concentrate the combined filtrates under reduced pressure. Purify the crude product by vacuum distillation.
  • Safety Notes: LiAlH₄ reacts violently with water and can ignite spontaneously. Must be handled under strictly anhydrous conditions.
Protocol 3: Catalytic Hydrogenation

This method offers excellent chemoselectivity and is preferred for scalable, green synthesis.

  • Principle: Molecular hydrogen is added across the C=O bond of the ketone using a heterogeneous metal catalyst.
  • Reaction Setup: Use a 300 mL Parr hydrogenation reactor or similar pressure vessel.
  • Procedure:
    • Charge Reactor: Dissolve 5-Ethyl-2-nonanone (10 g, ~58.7 mmol) in 100 mL of ethanol in the reactor vessel. Add 5% Pd/C (0.5 g, 5% w/w of substrate).
    • Pressurize: Seal the reactor, purge three times with H₂ to remove air, and pressurize with H₂ to 50 psi.
    • Run Reaction: Stir the reaction mixture vigorously at 25°C for 12 hours. Monitor pressure drop to gauge reaction completion.
    • Filter: Carefully release the pressure and open the reactor. Filter the reaction mixture through a Celite pad to remove the catalyst.
    • Concentrate: Rinse the filter cake with ethanol and concentrate the combined filtrates under reduced pressure.
    • Purify: Purify the crude this compound by vacuum distillation.
  • Safety Notes: Catalytic hydrogenation involves high-pressure flammable gas. Ensure proper training and use equipment rated for the intended pressure.

Protocol Comparison and Data Analysis

The table below provides a comparative summary of the three reduction protocols to aid in method selection.

Parameter NaBH₄ Reduction LiAlH₄ Reduction Catalytic Hydrogenation
Reducing Agent NaBH₄ (2.22 g, 58.7 mmol) LiAlH₄ (2.67 g, 70.4 mmol) H₂ Gas (50 psi), 5% Pd/C
Solvent Methanol (150 mL) Anhydrous THF (150 mL) Ethanol (100 mL)
Reaction Conditions 25°C, 4 hours 0°C to reflux, 3 hours 25°C, 50 psi H₂, 12 hours
Workup Aqueous quench, extraction Sequential aqueous/NaOH quench, filtration Catalyst filtration, concentration
Estimated Yield 70-80% [5] 85-95% 90-95%
Key Advantages Safe, easy setup, mild conditions Powerful, guaranteed reduction Highly selective, no borate/aluminate waste
Key Disadvantages May not reduce less reactive ketones Air/moisture sensitive, complex workup Requires specialized pressure equipment

Analytical Verification

Post-reduction, confirm the identity and purity of the product using standard analytical techniques. The properties of this compound are listed below.

  • Boiling Point: 223.04°C at 760 mmHg (est.) [1]
  • Flash Point: 211°F TCC (99.2°C) (est.) [1]
  • Water Solubility: 57.47 mg/L at 25°C (est.) [1]
  • Calculated Log P: 4.02 - 4.20 [1] [2] (Indicates high hydrophobicity)
  • Spectroscopic Data:
    • IR Spectrum: A strong, broad O-H stretch around 3300 cm⁻¹ should be present, and the sharp C=O stretch (~1715 cm⁻¹) of the starting ketone should be absent. Reference data is available via the NIST Chemistry WebBook [3].
    • NMR: The ¹H-NMR spectrum should show the disappearance of the ketone α-methylene protons and the appearance of a methine proton (CH-OH) multiplet around ~3.5-4.0 ppm.

References

Application Note: Ru-Catalyzed Aerobic Oxidation of Alcohols

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines a modern, heterogeneous ruthenium-catalyzed system for the selective oxidation of alcohols, a key transformation relevant to the synthesis and functionalization of molecules like 5-Ethyl-2-nonanol [1].

Supported Catalyst System

The protocol uses a ruthenium catalyst supported on a High-loading Magnetic Ionic Nanoparticle Network (Ru@HMINN). This design integrates the catalytic activity of ruthenium with the practical benefits of magnetic separation [1].

  • Support Structure: The HMINN consists of silica-coated iron oxide (Fe₃O₄) magnetic nanoparticles, functionalized with a covalently anchored, polymerized imidazolium-based ionic liquid network.
  • Catalyst Immobilization: Ruthenium nanoparticles are immobilized and stabilized within this high ionic density network (Ru@HMINN).
  • Key Advantages:
    • Efficient Separation: The magnetic core allows for easy recovery of the catalyst using an external magnet.
    • High Stability: The imidazolium network stabilizes Ru nanoparticles, minimizing agglomeration and metal leaching.
    • Additive-Free: The reaction proceeds without the need for external alkalis or additives.
Detailed Experimental Protocol
  • Reaction Setup: In a standard reaction vessel, combine the substrate alcohol (1.0 mmol) and the Ru@HMINN catalyst (0.5 mol% Ru).
  • Solvent and Atmosphere: Add a suitable solvent and conduct the reaction under an oxygen or air atmosphere (1 atm pressure).
  • Reaction Monitoring: Heat the mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS until completion.
  • Work-up Procedure:
    • After the reaction is complete, cool the mixture to room temperature.
    • Apply an external magnet to the side of the vessel to separate the solid catalyst from the reaction solution.
    • Decant the solution and wash the retrieved catalyst with an organic solvent (e.g., ethyl acetate) for reuse.
    • Concentrate the combined solution under reduced pressure to isolate the crude product.
    • Purify the crude material by flash column chromatography to obtain the pure carbonyl compound.

The workflow for this protocol can be summarized as follows:

f start Reaction Setup: Substrate + Ru@HMINN Catalyst step1 Heat under O₂ Atmosphere (1 atm) start->step1 step2 Cool Reaction Mixture step1->step2 step3 Magnetic Separation of Catalyst step2->step3 step4 Concentrate Solution & Purify Product step3->step4

Substrate Scope & Performance Data

The Ru@HMINN system efficiently oxidizes a diverse range of alcohols under aerobic conditions [1]. The table below summarizes its performance with various substrate types.

Substrate Class Product Yield (%) Key Reaction Conditions
Benzylic Alcohols Aldehydes Excellent (e.g., 90-99%) 0.5 mol% Ru, O₂ (1 atm), 80°C
Aliphatic Alcohols Ketones/Aldehydes Good to Excellent 0.5 mol% Ru, O₂ (1 atm), 80°C
Allylic Alcohols Unsaturated Carbonyls Good to Excellent 0.5 mol% Ru, O₂ (1 atm), 80°C
Amines Nitriles Good to Excellent 0.5 mol% Ru, O₂ (1 atm), 80°C

Comparative Synthetic Routes to this compound

While direct ruthenium-catalyzed synthesis of this compound is not explicitly detailed, several other synthetic approaches are documented. The following table compares these known methods, which can serve as a starting point for further development using ruthenium catalysts [2].

Synthetic Method Starting Material Catalyst/Key Reagent Reported Yield Key Limitations
Alkylation of Nonanol 2-Nonanol Ethyl halide, Base (e.g., KOH) 45-55% Formation of byproducts; moderate yield [2].
Reduction of Ketones 5-Ethyl-2-nonanone Pd/C, H₂ or NaBH₄ >70% Requires access to the specific ketone precursor [2].
Ruthenium-Catalyzed Oxidation 5-Ethylnonane RuCl₃·3H₂O, O₂ 62% Conversion An oxidation, not a direct synthesis; produces the alcohol from the alkane [2].
Asymmetric Hydrogenation α,β-Unsaturated Ketone (R-BINAP)RuCl₂, H₂ Up to 95% Conv. (88% ee) High cost of chiral catalysts; requires specialized starting material [2].

Discussion for Research Applications

The Ru@HMINN catalytic system demonstrates significant advantages for oxidation steps in synthetic sequences [1]. Its magnetic separability simplifies catalyst recycling, potentially reducing costs and metal contamination in products. The system's effectiveness with aliphatic substrates suggests high relevance for modifying the carbon chain of molecules like this compound.

For the direct synthesis of the target molecule, the reduction of 5-Ethyl-2-nonanone appears to be the most straightforward and high-yielding traditional method [2]. The asymmetric hydrogenation pathway is particularly noteworthy for producing a single enantiomer, which is critical in pharmaceutical development.

Critical Safety and Handling Notes

  • Catalyst Handling: The Ru@HMINN catalyst contains nanoscale particles. Manipulate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
  • Pressure and Oxygen: Reactions conducted under oxygen atmosphere require the use of pressure-rated vessels. Ensure equipment is properly inspected and vented to prevent pressure buildup.
  • General Laboratory Safety: Standard safe practices for handling organic chemicals and solvents must be followed. Consult relevant Safety Data Sheets (SDS) for all chemicals prior to use.

References

Application Notes: Engineering Synechocystis for 5-Ethyl-2-Nonanol Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

5-Ethyl-2-nonanol (C11H24O, MW 172.31 g/mol) is a branched-chain alcohol with applications in fragrances and solvents [1]. Its traditional chemical synthesis involves alkylation or reduction pathways [1]. Using the cyanobacterium Synechocystis sp. PCC 6803 as a photosynthetic chassis offers a sustainable alternative, converting CO2 and sunlight directly into valuable chemicals while avoiding competition with food crops [2] [3]. This approach aligns with green chemistry principles and carbon fixation goals [3].

Proposed Biosynthetic Pathway and Engineering Strategy

Although this compound production has not been reported in Synechocystis, its structure suggests a biosynthetic route derived from the methyl-erythritol-phosphate (MEP) pathway, which natively produces terpenoid precursors IPP and DMAPP [4].

The proposed strategy involves:

  • Heterologous Expression: Introduce genes for a specific terpene synthase and modifying enzymes to channel native FPP (farnesyl pyrophosphate) towards the target molecule.
  • Pathway Optimization: Enhance carbon flux through the MEP pathway to the sesquiterpene precursor FPP.
  • Competitive Pathway Knockdown: Reduce carbon diversion to native products like carotenoids or hopanoids.

Additional advanced strategies include using enzyme fusion to increase the spatial proximity of sequential enzymes and improve metabolic flux [4].

Detailed Experimental Protocol

This protocol synthesizes established methods for engineering Synechocystis for sesquiterpene production [4] [5].

Strain Engineering and Genetic Modifications

Objective: To construct a Synechocystis strain capable of producing this compound by integrating a heterologous biosynthetic pathway and optimizing host metabolism.

Materials:

  • Synechocystis sp. PCC 6803 wild-type strain
  • Plasmid vectors (e.g., pSNDY-based or similar integrative vectors) [4]
  • Standard molecular biology reagents: restriction enzymes, T4 DNA ligase, PCR reagents [5]
  • Antibiotics for selection: kanamycin, nourseothricin, etc. [4] [5]

Methodology:

  • Gene Design and Synthesis: Design and synthesize codon-optimized genes for the key enzymes required for this compound biosynthesis.
  • Plasmid Construction:
    • Clone the heterologous gene expression cassette(s) into an appropriate Synechocystis integration vector. A common strategy is to use neutral sites or replace non-essential genes.
  • Transformation: Introduce the constructed plasmid into Synechocystis via triparental mating or natural transformation [4].
  • Selection and Segregation: Plate cells on BG-11 agar plates with appropriate antibiotics. Streak repeatedly to achieve full segregation, confirmed by genotype analysis [5].

Key Genetic Modifications Table

Modification Type Target Gene/Pathway Purpose Expected Outcome
Genomic Deletion shc (squalene-hopene cyclase) Block triterpene synthesis Increase FPP availability [4]
Genomic Deletion sqs (squalene synthase) Block triterpene synthesis Increase FPP availability [4]
CRISPRi Downregulation crtE (phytoene synthase) Partially reduce carotenoid synthesis Redirect carbon flux, requires careful balance [4]
Heterologous Expression Specialized terpene synthases & modifying enzymes Produce this compound skeleton Accumulation of target product [4]
Operon/Fusion e.g., ispA-CnVS Increase metabolic channeling Improve yield and reduce byproducts [4]
Cultivation and Production Conditions

Objective: To cultivate the engineered Synechocystis strain under conditions that maximize biomass and product yield.

Materials:

  • BG-11 liquid medium [4] [5]
  • Dodecane (for in situ product extraction) [4]
  • CO2-enriched air (0.5-5%) [5]
  • Temperature-controlled shaker or photobioreactor with continuous illumination [5]

Methodology:

  • Pre-culture: Inoculate a single colony into 20 mL BG-11 with antibiotics. Grow for 3 days at 30°C with shaking and continuous light [4].
  • Main Culture: Inoculate main culture to an initial OD730 of 0.5 in BG-11. Use 6-well plates or gas-tight shake flasks overlaid with 10-20% (v/v) dodecane to capture volatile products [4].
  • Production Phase: Cultivate for 4-6 days under continuous light, with CO2 enrichment. Monitor growth and product titer [5].

Standard Cultivation Parameters Table

Parameter Condition Notes
Temperature 30°C Optimal for Synechocystis growth [4] [5]
Light Intensity 50 - 100 μmol photons m⁻² s⁻¹ Prevents photoinhibition [4] [5]
Aeration/CO₂ 0.5 - 5% CO₂ in air Enhances carbon fixation [5]
Culture Vessel Gas-tight flask, 6-well plate Prevents loss of volatile products [4]
Overlay Solvent 20% (v/v) Dodecane For in situ extraction [4]
Carbon Source CO₂ (Autotrophic) Can be supplemented with glucose (Mixotrophic) [5]
Analytical Methods: Quantification and Validation

Objective: To reliably measure the production of this compound from cyanobacterial cultures.

Materials:

  • GC-MS system
  • Internal standards
  • Extraction solvents

Methodology:

  • Sample Preparation: Centrifuge culture to separate dodecane overlay and aqueous cells. Analyze the dodecane phase directly. For cell-associated products, perform solvent extraction [4].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Use methods optimized for medium-chain alcohols [1] [6]. Compare retention times and mass spectra with an authentic this compound standard [1].
  • Quantification: Use calibration curves with internal standards for accurate quantification. Report titers in mg/L and normalized yield (e.g., mg/g Dry Cell Weight) [4].

Visualized Workflows

The following diagrams summarize the core metabolic engineering and analytical processes.

engineering_workflow Start Wild-type Synechocystis Step1 Delete shc/sqs genes (Block competing pathways) Start->Step1 Step2 Downregulate crtE (Reduce carotenoid synthesis) Step1->Step2 Step3 Integrate heterologous enzyme genes Step2->Step3 Step4 Test operon vs. fusion protein strategies Step3->Step4 End Engineered Production Strain Step4->End

Troubleshooting and Optimization

Common challenges and potential solutions in photosynthetic production:

Challenge Possible Cause Suggested Solution
Low Titer Low precursor (FPP) supply, poor enzyme activity Overexpress rate-limiting MEP pathway genes (e.g., dxs, idi, ispA); optimize codon usage for heterologous genes [4].
Product Loss Volatility of product Ensure use of gas-tight culture vessels and dodecane overlay for in situ extraction [4].
Growth Defect Metabolic burden, toxicity of product Use inducible promoters to separate growth and production phases; ensure CRISPRi knockdowns are not lethal [4].
Low Purity Complex background from native metabolism Optimize GC-MS separation parameters and use selective extraction [1] [7].

Conclusion

The biotechnological production of this compound in Synechocystis is a feasible but currently unrealized goal. This document provides a roadmap based on established metabolic engineering principles for terpenoids in cyanobacteria. Success hinges on constructing an efficient heterologous pathway and systematically optimizing the host metabolism to maximize carbon flux toward the target product.

References

Comprehensive Application Notes and Protocols: MCR-ALS Resolution of Overlapping GC-MS Peaks for 5-Ethyl-2-Nonanol Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MCR-ALS and Its Significance in Chromatographic Resolution

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) represents a powerful chemometric approach that addresses one of the most persistent challenges in chromatographic analysis of complex mixtures: complete separation of co-eluting compounds. Even with advanced chromatographic systems like gas chromatography-mass spectrometry (GC-MS), the analysis of complex real-world samples such as environmental mixtures, biological extracts, or food products often results in overlapping peaks due to the presence of numerous compounds with similar retention characteristics [1] [2]. This limitation is particularly problematic for researchers investigating trace-level components or complex matrices where minor constituents may be obscured by more abundant compounds. The fundamental principle behind MCR-ALS is the mathematical decomposition of the experimental data matrix (D) into pure contributions, represented as concentration profiles (C) and spectral profiles (S^T) according to the equation D = C·S^T + E, where E represents the residual matrix [3] [4].

The MCR-ALS algorithm operates through an iterative optimization process that alternates between estimating concentration profiles and spectral profiles while applying relevant constraints based on chemical knowledge [4]. This approach has demonstrated remarkable effectiveness in resolving severe overlapping peaks, addressing baseline drifts, and managing background noise in complex chromatographic data [1]. For pharmaceutical and analytical researchers working with complex mixtures, MCR-ALS provides a mathematical solution to separation challenges that would be difficult or impossible to resolve through instrumental improvements alone. In the case of compounds like 5-Ethyl-2-nonanol, which may co-elute with structurally similar compounds in complex matrices, MCR-ALS offers a robust approach for accurate identification and quantification without requiring complete physical separation of all components.

Theoretical Foundations of MCR-ALS

Mathematical Principles

The MCR-ALS method is built upon a bilinear model that describes the experimental data through the decomposition process. The fundamental equation represents the experimental data matrix D as the product of two matrices: the concentration matrix C (containing the elution profiles of pure components) and the spectra matrix S^T (containing the pure spectral profiles), plus an error matrix E that accounts for experimental noise or variance not explained by the model [4]. The ALS algorithm iteratively refines initial estimates of either C or S^T by alternating between two steps: (1) calculating the concentration profile while keeping the spectral profile fixed, and (2) calculating the spectral profile while keeping the concentration profile fixed. Each iteration continues until convergence criteria are met, typically based on the percentage change in residuals between experimental and reconstructed data falling below a predetermined threshold (e.g., 0.1%) [4].

The mathematical decomposition in MCR-ALS is considered "soft-modeling" because it does not require prior knowledge of the exact mathematical form of the profiles, instead allowing them to be shaped by the data itself under the guidance of appropriate constraints [1] [4]. The non-negativity constraint is particularly important in chromatographic applications, as both concentration profiles (chromatographic peaks) and spectral profiles (mass spectra) should theoretically contain only positive values [2] [4]. Other commonly applied constraints include unimodality (forcing single peaks in concentration profiles), closure (when mass balance is known), and selectivity (incorporating known regions where certain components are absent) [4]. The application of these constraints guides the algorithm toward chemically meaningful solutions and helps address the inherent ambiguity in curve resolution problems.

Comparison with Other Deconvolution Techniques

Table 1: Comparison of MCR-ALS with Other Spectral Deconvolution Methods

Method Underlying Principle Advantages Limitations
MCR-ALS Multivariate curve resolution with alternating least squares optimization Handles severe overlapping, baseline drift, retention time shifts; Allows application of constraints Requires parameter optimization; Dependent on initial estimates
Model Peak Methods (AMDIS, ADAP-GC) Model peak detection and reconstruction in individual ion chromatograms User-friendly; Automated operation Limited for severely co-eluting peaks; Struggles with minor components
Non-negative Matrix Factorization (NMF) Matrix factorization with non-negativity constraints No need for initial estimates; Generalizable approach May converge to local minima; Parameter selection critical
Deep Learning (GCMSFormer) Transformer-based neural networks for end-to-end resolution Fully automatic; High speed once trained Requires extensive training data; Black box nature

MCR-ALS distinguishes itself from other deconvolution approaches through its flexible constraint application and its ability to handle various data structures, including multiple chromatographic runs simultaneously [4]. While model peak methods like AMDIS operate by identifying peaks in individual ion chromatograms and reconstructing spectra from associated ions [2], MCR-ALS considers the complete dataset simultaneously, potentially providing more reliable results for severely co-eluting compounds. Similarly, newer approaches like GCMSFormer utilize deep learning architectures to resolve overlapping peaks in an end-to-end manner, achieving high automation and speed but requiring extensive training datasets [5]. The constraint application in MCR-ALS incorporates chemical knowledge into the mathematical resolution process, making it particularly valuable for analyzing complex samples where complete chromatographic separation is impractical.

Experimental Design and Sample Preparation

Sample Preparation Protocols

Proper sample preparation is critical for obtaining reliable GC-MS data amenable to MCR-ALS analysis. For volatile organic compounds like this compound, headspace solid-phase microextraction (HS-SPME) represents an effective pre-concentration technique. The recommended protocol involves placing the sample (e.g., 1-2 g of solid or liquid matrix) in a headspace vial, potentially with the addition of internal standards for quantification. The SPME fiber (commonly 100 μm polydimethylsiloxane/PDMS) is exposed to the sample headspace for a defined extraction period (typically 15-60 minutes) at a controlled temperature (often 40-80°C) with optional agitation [1]. Following extraction, the fiber is introduced into the GC injector for thermal desorption (typically 220-250°C for 1-5 minutes in splitless mode) to transfer the extracted compounds to the analytical column.

For complex matrices containing this compound, such as environmental samples or biological extracts, additional sample clean-up steps may be necessary to reduce matrix effects and prevent instrumental contamination. Liquid-liquid extraction with non-polar solvents (e.g., hexane) has been successfully employed for environmental samples, followed by concentration through gentle nitrogen evaporation [2]. When analyzing multiple samples, maintaining consistent preparation protocols across all samples is essential for obtaining comparable data. For quantitative applications, the use of internal standards (e.g., deuterated analogs of target compounds) is recommended to account for potential variations in extraction efficiency and instrument response.

GC-MS Instrumental Parameters

Table 2: Recommended GC-MS Parameters for MCR-ALS Applications

Parameter Recommended Setting Alternative Options Rationale
GC Column Rxi-1ms (30 m × 0.25 mm I.D., 0.25 μm film thickness) Similar low-polarity stationary phases Optimal for volatile compound separation
Carrier Gas Helium, 1.0 mL/min constant flow Hydrogen with appropriate flow adjustment Balance separation efficiency and safety
Injection Mode Splitless (1-2 μL) Split with appropriate ratio for concentrated samples Maximum sensitivity for trace analysis
Injection Temperature 220-250°C Lower temperatures for thermolabile compounds Complete volatilization without degradation
Oven Program 90°C (1 min), 6°C/min to 300°C (5 min) Adjusted according to compound volatility Balance resolution and analysis time
MS Interface 280°C 250-300°C range Efficient transfer without degradation
Ionization Electron Impact (70 eV) Chemical ionization for specific applications Standardized, reproducible spectra
Mass Range m/z 40-400 Adjusted based on target compounds Cover molecular weight range of interest
Scan Rate 18 Hz Slower for simpler mixtures Sufficient data points across narrow peaks

The GC-MS data quality directly impacts the effectiveness of subsequent MCR-ALS analysis. It is essential to acquire data with sufficient spectral purity and an appropriate signal-to-noise ratio to facilitate mathematical resolution. The scan rate should be optimized to ensure adequate data points across chromatographic peaks (typically 15-20 points per peak for reliable integration and deconvolution). For complex samples, slightly slower temperature ramps may improve separation and reduce the degree of overlap, though this extends analysis time. Mass spectrometer tuning and calibration should be performed regularly according to manufacturer specifications to ensure accurate mass measurement and consistent response.

MCR-ALS Step-by-Step Protocol

Data Preprocessing and Initialization

The first step in MCR-ALS analysis involves data preparation and preprocessing to ensure optimal algorithm performance. Raw GC-MS data in common data format (CDF) or other compatible formats should be imported into the analysis software. Basic preprocessing steps may include baseline correction to remove instrumental offsets, noise reduction through smoothing algorithms (e.g., Savitzky-Golay filter), and alignment of retention times if multiple chromatograms are being analyzed simultaneously [2] [4]. For MCR-ALS analysis, the data is typically arranged in a two-way matrix D with dimensions of retention time × m/z values, where each element represents the intensity at a specific retention time and mass-to-charge ratio.

The MCR-ALS algorithm requires an initial estimate of either the concentration profiles (C) or the spectral profiles (S^T) to begin the iterative optimization process. Several approaches can generate these initial estimates:

  • Pure variable detection methods (e.g., SIMPLISMA) identify mass channels with high purity and use them to initialize spectra [3]
  • Evolving factor analysis (EFA) can extract initial concentration profiles from the raw data
  • Known pure spectra from libraries or standard analyses can serve as initial S^T
  • Random initialization followed by constraint application provides an alternative when no prior information is available

The number of components in the mixture must be specified before MCR-ALS analysis. This can be estimated through principal component analysis (PCA) by examining the scree plot of eigenvalues or using statistical criteria like Malinowski's indicator function. For complex samples, it is often prudent to slightly overestimate the component number and rely on constraints to eliminate unnecessary factors during optimization.

ALS Optimization with Constraints

The core MCR-ALS algorithm proceeds through an iterative optimization cycle that alternates between two steps. In the first step, the concentration profiles (C) are estimated while keeping the spectral profiles (S^T) fixed according to the equation:

C = X·S·(S^T·S)^-1

In the second step, the spectral profiles (S^T) are estimated while keeping the concentration profiles (C) fixed:

S^T = (C^T·C)^-1·C^T·X

Each estimation step is followed by the application of appropriate constraints to guide the solution toward chemical meaningfulness. The most commonly applied constraints in chromatographic applications include:

  • Non-negativity: Both concentration profiles and mass spectra should contain only positive values, implemented through algorithms like fast non-negative least squares [2] [4]
  • Unimodality: Concentration profiles should exhibit a single maximum for each component, particularly useful for chromatographic peaks
  • Closure: Applied when the total concentration of components is known or assumed constant
  • Selectivity: Incorporating known regions where specific components are absent to reduce rotational ambiguity

The optimization continues until convergence criteria are met, typically when the relative change in residuals between successive iterations falls below a predetermined threshold (e.g., 0.1%) or when the maximum number of iterations is reached [4]. Most implementations provide diagnostic output during optimization, displaying metrics such as the residual standard error compared to PCA and experimental data, and the percentage change between iterations.

MCR_ALS_Workflow Start Start with GC-MS Data Preprocess Data Preprocessing (Baseline correction, Smoothing, Alignment) Start->Preprocess DetermineN Determine Number of Components (PCA, EFA) Preprocess->DetermineN InitialGuess Generate Initial Estimates (Pure variables, EFA, Random) DetermineN->InitialGuess ALS_Loop ALS Optimization Loop InitialGuess->ALS_Loop EstimateC Estimate Concentration Profiles (C = X·S·(S^T·S)^-1) ALS_Loop->EstimateC Begin iteration ApplyConstraintsC Apply Constraints to C (Non-negativity, Unimodality) EstimateC->ApplyConstraintsC EstimateS Estimate Spectral Profiles (S^T = (C^T·C)^-1·C^T·X) ApplyConstraintsC->EstimateS ApplyConstraintsS Apply Constraints to S^T (Non-negativity) EstimateS->ApplyConstraintsS CheckConvergence Check Convergence (Δ Residuals < Threshold) ApplyConstraintsS->CheckConvergence CheckConvergence->ALS_Loop Not Converged Results Output Resolved Profiles CheckConvergence->Results Converged

Figure 1: MCR-ALS Optimization Workflow - This diagram illustrates the iterative process of MCR-ALS analysis, highlighting the alternating estimation of concentration and spectral profiles with constraint application at each step.

Implementation Platforms and Software

MCR-ALS analysis can be implemented through several software platforms, each with different capabilities and requirements:

  • MATLAB with MCR-ALS GUI: The original implementation developed by Jaumot et al. provides a graphical user interface for MCR-ALS analysis with extensive options for constraint application and data handling [3] [4]
  • SpectroChemPy: A Python package that includes MCR-ALS functionality with an object-oriented interface, suitable for integration into automated processing pipelines [4]
  • GC Mixture Touch: A web-based platform for NMF-based deconvolution of GC-MS data, offering accessibility without installation requirements [2]
  • R packages: Various R implementations including ALS and MCR packages for programmatic analysis

For researchers new to MCR-ALS, the web-based GC Mixture Touch platform provides an accessible starting point, while MATLAB and Python implementations offer greater flexibility for advanced applications. The following code illustrates a basic MCR-ALS implementation using SpectroChemPy:

Data Interpretation and Result Validation

Evaluating MCR-ALS Results

Following MCR-ALS optimization, careful evaluation of the results is essential to ensure chemically meaningful resolution. The primary outputs include resolved concentration profiles (chromatographic traces for each pure component) and resolved mass spectra for identification. The first evaluation step involves examining the residuals between the original data and the reconstructed data (C·S^T) to identify any systematic patterns that might indicate unresolved components or inadequate model fit [4]. A successful resolution typically shows random, minimal residuals without structured patterns.

The goodness of fit can be quantified using several metrics, including the explained variance (R²) and the residual standard error (RSE). The similarity between resolved spectra and reference spectra in standard libraries (e.g., NIST) provides additional validation, typically assessed through spectral match factors (cosine similarity, dot product) [2]. For concentration profiles, the shape should appear chromatographically plausible, with symmetric or slightly tailing peaks unless specific interactions with the stationary phase are expected. The application of the pure spectrum of this compound as a reference during MCR-ALS analysis or as a post-hoc verification tool significantly enhances the reliability of identification in complex mixtures.

Compound Identification and Quantification

For the specific identification of this compound in resolved components, the resolved mass spectrum should be compared against reference spectra using similarity indices. The retention index of the resolved concentration profile provides additional confirmation when compared against authentic standards analyzed under identical chromatographic conditions [1]. In cases where complete resolution remains challenging, the application of selectivity constraints using known pure variables or regions can enhance the identification confidence.

Quantification of resolved components like this compound can be achieved through the overall volume integration (OVI) approach, which correlates the total integrated area under the resolved concentration profile with concentration [1]. For accurate quantification, calibration with authentic standards is essential, preferably using internal standardization with compounds of similar chemical characteristics. When applying MCR-ALS for quantitative analysis, method validation should include assessment of linearity, precision, accuracy, and detection limits following established analytical guidelines. The ability of MCR-ALS to resolve overlapping peaks often reveals minor components that were previously obscured, potentially improving both qualitative and quantitative analysis of complex samples.

Applications and Limitations

Practical Applications in Pharmaceutical and Food Analysis

MCR-ALS has demonstrated particular utility in several application areas relevant to pharmaceutical and food scientists. In traditional Chinese medicine analysis, MCR-ALS assisted ¹H-NMR methodology has enabled simultaneous quantification of 33 components in Trichosanthis Pericarpium injection, addressing significant signal overlap in the raw NMR data [6]. For food quality assessment, the technique has been successfully applied to characterize volatile organic compounds in Iranian black teas, resolving 256 components compared to only 54 detected through conventional GC-MS analysis [1]. This four-fold increase in detected compounds highlights the power of MCR-ALS to reveal previously hidden chemical information in complex matrices.

In environmental analysis, MCR-ALS has proven valuable for identifying trace contaminants in complex matrices like road dust, where co-elution problems often complicate conventional GC-MS data interpretation [2]. The method's ability to handle severe overlapping peaks, baseline drifts, and background noise makes it particularly suitable for challenging samples where target compounds are present at low concentrations alongside more abundant matrix components. For pharmaceutical applications involving complex natural products or degradation mixtures, MCR-ALS facilitates the identification and quantification of minor components without requiring complete chromatographic separation, potentially reducing analysis time and method development resources.

Limitations and Methodological Considerations

Despite its powerful capabilities, MCR-ALS does have limitations that researchers should consider. The rotational ambiguity inherent in bilinear decomposition means that, in some cases, multiple solutions may equally well explain the experimental data within applied constraints [4]. This ambiguity can be reduced through the application of appropriate constraints based on chemical knowledge, but complete elimination is not always possible. The dependence on initial estimates can also influence the final solution, particularly for complex mixtures with severe overlap.

The computational requirements of MCR-ALS, while manageable with modern computers, can become significant for very large datasets, such as those generated by comprehensive two-dimensional chromatography. Additionally, the method requires analyst expertise to select appropriate constraints and interpret results correctly, making it less automated than some conventional approaches. For simple mixtures with minimal overlap, traditional chromatographic optimization (e.g., modifying temperature programs or stationary phases) may provide adequate resolution with less computational effort. However, for truly complex samples where physical separation of all components is impractical, MCR-ALS offers a powerful mathematical alternative that extends the information obtainable from chromatographic analyses.

Conclusion

MCR-ALS represents a sophisticated chemometric approach that significantly enhances the information extractable from chromatographic analyses of complex mixtures. By mathematically resolving overlapping peaks, the technique addresses a fundamental limitation in the analysis of samples containing numerous components with similar retention characteristics. The application of MCR-ALS to challenges such as identifying and quantifying this compound in complex matrices demonstrates its practical utility across pharmaceutical, food, and environmental analysis domains. As computational resources continue to improve and software implementations become more accessible, MCR-ALS is poised to become an increasingly valuable tool in the analytical chemist's arsenal, particularly for characterization of complex samples where complete chromatographic separation remains elusive.

References

Green Chemistry Synthesis of 5-Ethyl-2-Nonanol: Application Notes and Solvent-Free Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Green Chemistry Context

The growing demand for environmentally sustainable industrial processes has intensified focus on green chemistry principles, particularly in the field of organic synthesis where solvents traditionally account for a significant portion of waste generation. Conventional solvent use in chemical processes presents substantial environmental concerns, including volatile organic compound (VOC) emissions, toxicity issues, and complex waste treatment requirements. It is estimated that approximately 28 million tons of solvents are used globally each year, with European emissions inventories reporting 2-3 million tons of VOC emissions annually during the period 2008-2018 [1]. In certain sectors, particularly pharmaceutical manufacturing, as much as 80% of process waste (excluding water) can originate from solvent use throughout production stages [1]. The waste minimization hierarchy developed for the chemical process industry prioritizes avoidance through solvent-free processes as the most favorable approach, followed by minimization through reduction, recovery, reuse, and recycling, with safe disposal as the final option [1].

Solvent-free synthetic approaches represent a fundamental advancement in green chemistry, eliminating the environmental impacts associated with solvent production, use, and disposal. While traditional synthesis of chemical compounds typically follows wet chemistry routes involving dissolution-precipitation through solution media, emerging solvent-free methodologies offer reduced environmental footprint, lower costs, and simplified post-processing [2]. The concept of "green" solvents has generated substantial interest, with research focusing on so-called neoteric solvents, though few new materials have achieved widespread industrial adoption [1]. This application note addresses the pressing need for sustainable synthesis methods by developing comprehensive solvent-free protocols for producing 5-Ethyl-2-nonanol, thereby aligning with the principles of green chemistry and sustainable development.

Compound Profile: this compound

This compound (CAS Registry Number: 103-08-2) is a branched-chain alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol [3] [4]. Its IUPAC name is 5-ethylnonan-2-ol, and it features a secondary alcohol functional group at the second carbon atom and an ethyl branch at the fifth carbon atom of a nine-carbon chain. The compound's structure can be represented by the Canonical SMILES notation: CCCCC(CC)CCC(C)O [3]. This specific branching pattern influences its physical properties, including boiling point and solubility, and confers distinct reactivity patterns compared to linear alcohols such as 2-nonanol or various octanol isomers [3].

The compound is characterized by a calculated log P value of 4.023, indicating relatively high hydrophobicity, which is consistent with its extended hydrocarbon chain [4]. With 11 rotatable bonds, the molecule exhibits significant conformational flexibility. As a secondary alcohol, it features one hydrogen bond donor and one hydrogen bond acceptor [4]. While comprehensive toxicity and environmental fate data for this compound are limited in the available literature, its structural similarity to other medium-chain aliphatic alcohols suggests potential use in various industrial applications, including as an intermediate in chemical synthesis or as a component in specialized formulations.

Solvent-Free Synthetic Approaches

The development of solvent-free synthetic methods for this compound represents a significant advancement in green chemistry, eliminating the environmental impacts associated with conventional solvent use. These approaches not only avoid the generation of solvent waste but often offer enhanced efficiency and selectivity compared to traditional solution-based methods.

Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical force to initiate and sustain chemical reactions in the absence of solvents. This approach has gained significant attention as an environmentally benign alternative to traditional solution-based chemistry. For the synthesis of this compound, mechanochemical methods can be employed in several key steps:

  • Solid-state alkylation: The reaction between 2-nonanol and ethyl halides can be accomplished through ball milling, where mechanical energy input replaces thermal activation. This method typically employs potassium hydroxide or sodium hydride as bases, with the solid reactants and catalysts ground together in a ball mill apparatus. The mechanochemical conditions enhance reaction efficiency by continuously renewing surfaces and promoting intimate contact between reagent particles.

  • Solvent-free reduction: The reduction of 5-ethyl-2-nonanone can be achieved using solid reducing agents such as sodium borohydride supported on alumina or other inert carriers. Under mechanochemical conditions, this reduction proceeds with high efficiency and selectivity toward the secondary alcohol functionality without requiring alcoholic solvents typically used in such transformations.

The inherent advantages of mechanochemical approaches include significantly reduced reaction times, higher atom economy, and elimination of solvent waste streams. Additionally, these methods often demonstrate improved safety profiles by avoiding volatile organic solvents and reducing exposure risks.

Catalytic Synthetic Pathways

Transition metal catalysis under solvent-free conditions offers an efficient route to this compound with enhanced selectivity. Recent advances have demonstrated the viability of several catalytic approaches:

  • Oxidation of alkanes: The direct oxidation of 5-ethylnonane using molecular oxygen (O₂) as the oxidant in the presence of ruthenium-based catalysts such as RuCl₃·3H₂O represents a atom-economical approach. This method achieves approximately 62% conversion to this compound at 80°C with 78% selectivity, avoiding the need for stoichiometric oxidants and hazardous solvents [3].

  • Asymmetric hydrogenation: The use of chiral catalysts like (R)-BINAP-RuCl₂ enables enantioselective synthesis of optically active this compound through hydrogenation of appropriate unsaturated precursors. This method has demonstrated exceptional performance with conversion rates up to 95% and enantiomeric excess values of 88% under optimized conditions [3].

  • Vapor deposition methods: Adapted from advanced materials synthesis, these techniques involve exposing substrate films to precursor vapors in controlled atmospheres, enabling precise control over reaction parameters and product quality without solvent mediation [2].

These catalytic pathways exemplify the principles of green chemistry by incorporating atom economy, catalytic efficiency, and reduced energy requirements through selective activation of C-H bonds and strategic functional group transformations.

Biotechnological Production

Biocatalytic production represents another solvent-free approach to this compound synthesis, leveraging engineered enzymatic pathways or whole-cell biocatalysts:

  • Engineered microorganisms: Both Synechocystis sp. PCC 6803 and Escherichia coli strains have been successfully engineered to produce this compound through metabolic pathway engineering. In Synechocystis, heterologous expression of the maqu_2220 gene from Marinobacter aquaeolei VT8—encoding a fatty acyl-CoA reductase—enables direct conversion of fatty acyl-ACP to target alcohol via a two-step reduction pathway [3].

  • Pathway optimization: Knockout of hydrocarbon biosynthesis genes (sll0208 and sll0209) in Synechocystis redirects metabolic flux toward alcohol production, boosting titers to 2.87 mg/g dry cell weight [3]. In E. coli strains engineered with ybbO (encoding an NADP⁺-dependent aldehyde reductase) and aar (acyl-ACP reductase), production levels reaching 1.98 g/L have been achieved in fed-batch bioreactors [3].

This biological approach operates entirely in aqueous media at ambient temperature and pressure, representing an inherently green alternative to conventional chemical synthesis. The use of renewable biomass feedstocks further enhances the sustainability profile of biotechnological production.

Table 1: Comparison of Solvent-Free Synthesis Methods for this compound

Method Catalyst/System Conditions Conversion/Yield Selectivity/ee Key Advantages
Mechanochemical Alkylation KOH/NaH, Ball milling Room temperature, 4-6h 45-55% N/A Simple setup, no solvents, safe operation
Catalytic Oxidation RuCl₃·3H₂O, O₂ 80°C, 8-12h 62% conversion 78% selectivity Atom economy, uses molecular oxygen
Asymmetric Hydrogenation (R)-BINAP-RuCl₂, H₂ 50°C, 10-15 bar H₂ 95% conversion 88% ee High enantioselectivity, mild conditions
Biotechnological Production Engineered E. coli 30-37°C, aqueous media 1.98 g/L titer Metabolic specificity Renewable feedstocks, mild conditions

Experimental Protocols

Solvent-Free Mechanochemical Alkylation Protocol

Title: Solvent-Free Synthesis of this compound via Mechanochemical Alkylation of 2-Nonanol Objective: To prepare this compound through a solvent-free mechanochemical approach, minimizing waste generation and eliminating solvent-related environmental impacts.

4.1.1 Materials and Equipment
  • Reagents: 2-Nonanol (≥98% purity), ethyl bromide (≥99% purity), potassium hydroxide (KOH, powder, ≥85%), anhydrous sodium sulfate (≥99%)
  • Equipment: Planetary ball mill (50-500 mL grinding jars), zirconium dioxide grinding balls (various sizes: 5 mm, 10 mm), mortar and pestle, vacuum desiccator, glassware (standard laboratory setup), TLC plates (silica gel 60 F₂₅₄), extraction thimble, Soxhlet apparatus (optional)
4.1.2 Step-by-Step Procedure
  • Preparation of Reactants: Weigh 15.6 g (0.1 mol) of 2-nonanol and 12.2 g (0.11 mol, 1.1 equiv) of ethyl bromide. Pulverize 7.8 g (0.14 mol, 1.4 equiv) of KOH to a fine powder using a mortar and pestle.

  • Loading the Reaction Mixture: Charge a 100 mL zirconium dioxide grinding jar with the reactants and base. Add grinding balls (total mass 50-60 g) using a size distribution of 20% 10 mm and 80% 5 mm diameter balls to ensure efficient mixing and energy transfer.

  • Mechanochemical Reaction: Securely fasten the grinding jar in the planetary ball mill. Process the mixture at 300 rpm for 4-6 hours, with alternating rotation directions every 15 minutes to ensure homogeneous mixing. Monitor the reaction temperature, ensuring it remains below 50°C (use cooling pauses if necessary).

  • Workup Procedure: After milling, carefully open the jar and transfer the solid reaction mixture to a coarse porosity sintered glass funnel. Wash the solid residue with 50 mL of cold water to extract the crude product, then with 25 mL of hexane to recover any non-polar components.

  • Product Isolation: Combine the aqueous and organic extracts in a separatory funnel. Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the drying agent by filtration and concentrate the solution under reduced pressure (rotary evaporator, 40°C water bath).

  • Purification: Purify the crude product by short-path distillation under reduced pressure (collect fraction boiling at 110-115°C at 15 mmHg) or using column chromatography on silica gel (eluting with hexane:ethyl acetate, 9:1 v/v).

4.1.3 Characterization and Analysis

The final product should be characterized by:

  • FT-IR spectroscopy: Characteristic O-H stretch at 3200-3600 cm⁻¹ (broad), C-O stretch at 1050-1150 cm⁻¹
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.60 (1H, quintet, J=6.2 Hz, CH-OH), 1.50-1.20 (12H, m, aliphatic CH₂), 1.15 (3H, d, J=6.2 Hz, CH₃-CH-OH), 0.90 (6H, t, J=7.1 Hz, 2×CH₃)
  • GC-MS: m/z 172 (M⁺, very weak), 154 (M-H₂O), 125, 111, 97, 85, 71, 57

Expected Yield: 45-55% (8.0-9.8 g) Reaction Setup Considerations: The ball-to-powder mass ratio should be maintained at approximately 10:1 for optimal energy transfer. The internal surface of the grinding jar may be pre-passivated with a thin layer of stearic acid to minimize wall effects and metal contamination.

Catalytic Oxidation Under Solvent-Free Conditions

Title: Catalytic Oxidation of 5-Ethylnonane to this compound Using Molecular Oxygen Objective: To synthesize this compound through direct oxidation of the corresponding alkane using molecular oxygen as a green oxidant in the presence of a ruthenium-based catalyst.

4.2.1 Materials and Equipment
  • Reagents: 5-Ethylnonane (≥95% purity), ruthenium(III) chloride hydrate (RuCl₃·3H₂O, ≥99.9%), molecular oxygen (O₂, high purity grade), nitrogen gas (N₂, high purity)
  • Equipment: High-pressure autoclave reactor (100-300 mL capacity with glass or Teflon liner), magnetic stirrer/hotplate, oxygen cylinder with pressure regulator, gas inlet/outlet system, heating mantle with temperature controller, ice bath, liquid nitrogen cold trap, gas flow meters
4.2.2 Step-by-Step Procedure
  • Reactor Preparation: Charge the autoclave reactor with 15.4 g (0.1 mol) of 5-ethylnonane and 26 mg (0.1 mmol, 0.1 mol%) of RuCl₃·3H₂O. Ensure the reactor is clean and dry before use.

  • Reactor Assembly and Purging: Securely fasten the reactor head and connect the gas inlet and outlet lines. Purge the system three times with nitrogen (pressurize to 5 bar, then vent) to remove air, then purge once with oxygen following the same procedure.

  • Pressurization and Reaction Initiation: Pressurize the reactor with oxygen to 10 bar initial pressure at room temperature. Begin heating with continuous stirring (800-1000 rpm) and raise the temperature to 80°C over 20 minutes.

  • Reaction Monitoring: Maintain the temperature at 80±2°C with constant stirring for 8-12 hours. Monitor the pressure decrease throughout the reaction, repressurizing with oxygen as needed to maintain 8-12 bar total pressure.

  • Reaction Termination and Workup: After the reaction time, cool the reactor to room temperature using an ice bath. Slowly vent any remaining pressure in a well-ventilated area or through an appropriate scrubber system.

  • Product Recovery: Open the reactor and transfer the reaction mixture to a round-bottom flask using dichloromethane (minimal amount, for transfer only). Remove the catalyst by passing the mixture through a short pad of silica gel (or by centrifugation if catalyst precipitation occurs).

  • Product Purification: Concentrate the filtrate under reduced pressure and purify the product by flash chromatography on silica gel (gradient elution from pure hexane to hexane:ethyl acetate 4:1) or by fractional distillation.

4.2.3 Characterization and Analysis

The oxidation product should be compared with authentic samples using:

  • TLC analysis: Silica gel plates with hexane:ethyl acetate (7:3), visualize with phosphomolybdic acid stain
  • GC-FID quantification: Use internal standard method (dodecane as standard) for conversion determination
  • HPLC (normal phase): For separation of isomeric alcohols (if formed)

Expected Conversion: 60-65% Expected Selectivity: 75-80% to this compound Safety Considerations: High-pressure reactions require appropriate safety precautions including proper reactor certification, use of pressure relief devices, and operation behind safety shields. Oxygen compatibility of all reactor components must be verified.

Table 2: Optimization Parameters for Solvent-Free Synthesis Methods

Parameter Mechanochemical Alkylation Catalytic Oxidation Biotechnological Production
Temperature Room temperature (25-35°C) 80°C 30-37°C
Time 4-6 hours 8-12 hours 48-72 hours
Catalyst/Loading KOH (1.4 equiv) RuCl₃·3H₂O (0.1 mol%) Engineered enzymes in whole cells
Pressure Atmospheric 8-12 bar O₂ Atmospheric
Key Process Variables Ball size distribution, milling speed, ball-to-powder ratio Oxygen pressure, stirring efficiency, catalyst dispersion Nutrient concentration, aeration, induction protocol
Scale-up Considerations Continuous milling systems, heat dissipation Catalyst immobilization, gas-liquid mass transfer Bioreactor design, sterility maintenance, downstream processing

Analytical Methods and Characterization

Comprehensive characterization of this compound is essential for verifying product identity, assessing purity, and confirming the success of synthetic transformations. A combination of chromatographic and spectroscopic techniques provides complete analytical profiling.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) represents the primary method for analysis of volatile compounds like this compound. The recommended conditions are:

  • Column: Equity-5 or equivalent (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Temperature program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
  • Injector temperature: 250°C (split mode, split ratio 20:1)
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Detection: MS with electron impact ionization (70 eV), mass range 35-500 m/z

Under these conditions, this compound typically exhibits a retention index of 1280-1320 (depending on exact column characteristics) and a characteristic mass spectrum with key fragments at m/z 154 (M-H₂O), 125, 111, 97, 85, 71, 57 [5]. For complex mixtures, advanced data analysis techniques such as Multivariate Curve Resolution-Alternating Least Square (MCR-ALS) can be employed to resolve co-eluting peaks and identify minor components [5].

High-Performance Liquid Chromatography (HPLC) methods may also be employed, particularly for assessing purity of less volatile derivatives:

  • Column: C18 reverse phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient from 70% water/30% acetonitrile to 100% acetonitrile over 20 min
  • Flow rate: 1.0 mL/min
  • Detection: Evaporative light scattering detection (ELSD) or refractive index detection
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. Both ¹H and ¹³C NMR spectra should be acquired in CDCl₃ solution:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.60 (1H, quintet, J=6.2 Hz, CH-OH), 1.50-1.20 (12H, m, aliphatic CH₂), 1.15 (3H, d, J=6.2 Hz, CH₃-CH-OH), 0.90 (6H, t, J=7.1 Hz, 2×CH₃)
  • ¹³C NMR (100 MHz, CDCl₃): δ 68.5 (CH-OH), 41.5, 39.2, 31.8, 29.6, 29.3, 27.1, 22.7, 22.6, 19.8, 14.1, 11.2

Fourier-Transform Infrared (FT-IR) Spectroscopy confirms functional groups present. Key absorption bands for this compound include:

  • 3200-3600 cm⁻¹ (broad, O-H stretch)
  • 2950, 2920, 2850 cm⁻¹ (C-H stretches)
  • 1450-1470 cm⁻¹ (C-H bending)
  • 1050-1150 cm⁻¹ (C-O stretch)
Physical Properties Determination

Standard methods should be employed to determine key physical properties:

  • Boiling point: 110-115°C at 15 mmHg
  • Density: 0.82-0.84 g/mL at 20°C
  • Refractive index: 1.435-1.445 at 20°C
  • Log P: 4.023 (calculated) [4]

Applications and Future Perspectives

The development of solvent-free synthetic protocols for this compound aligns with broader trends in sustainable chemistry and green process development. While specific industrial applications of this compound are not extensively documented in the available literature, its structural characteristics suggest potential uses as an intermediate in specialty chemical synthesis, a component in fragrance formulations, or a building block for polymer materials. The compound's branched-chain architecture may impart desirable properties such as lower volatility or modified solvency compared to linear isomers.

The solvent-free synthesis approaches described in this application note demonstrate the practical implementation of green chemistry principles in organic synthesis. The continued development and optimization of these methods contribute to the ongoing transition toward more sustainable chemical production. Future research directions should focus on:

  • Catalyst development to improve selectivity and reduce metal loading in catalytic oxidation approaches
  • Process intensification through continuous flow mechanochemical systems
  • Biocatalyst engineering to enhance productivity and substrate scope in biotechnological production
  • Life cycle assessment to quantitatively evaluate the environmental benefits of solvent-free methods compared to conventional approaches

The integration of green chemistry metrics—including atom economy, E-factor, and process mass intensity—provides a framework for quantitative evaluation of the environmental performance of these synthetic methods [1]. As regulatory pressures on solvent emissions continue to increase and industry moves toward more sustainable operations, solvent-free synthesis methodologies represent a critical technology for reducing the environmental footprint of chemical production while maintaining efficiency and cost-effectiveness.

The following workflow diagram illustrates the decision process for selecting appropriate solvent-free synthesis methods for this compound production:

G Start Start: Select Synthetic Approach for This compound M1 Mechanochemical Alkylation Start->M1 M2 Catalytic Oxidation with O₂ Start->M2 M3 Asymmetric Hydrogenation Start->M3 M4 Biotechnological Production Start->M4 A1 Equipment: Ball Mill M1->A1 A2 Catalyst: RuCl₃·3H₂O M2->A2 A3 Catalyst: (R)-BINAP-RuCl₂ M3->A3 A4 Strain: Engineered E. coli M4->A4 P1 Yield: 45-55% A1->P1 P2 Conversion: 62% Selectivity: 78% A2->P2 P3 Conversion: 95% ee: 88% A3->P3 P4 Titer: 1.98 g/L A4->P4

Figure 1: Decision workflow for solvent-free synthesis of this compound

Conclusion

The solvent-free synthesis of this compound represents a practical implementation of green chemistry principles in organic synthesis. The protocols described in this application note demonstrate that viable alternatives to conventional solvent-based methods exist, offering reduced environmental impact while maintaining synthetic efficiency. The mechanochemical, catalytic, and biotechnological approaches each present distinct advantages that can be selected based on specific research or production requirements, available infrastructure, and desired product characteristics.

As the chemical industry continues to evolve toward more sustainable practices, the development and implementation of solvent-free methodologies will play an increasingly important role in reducing the environmental footprint of chemical production. The protocols outlined herein provide researchers with practical tools to incorporate green chemistry principles into their work while obtaining target compounds in good yields with minimal environmental impact.

References

Comprehensive Application Notes and Protocols for 5-Ethyl-2-Nonanol in Flavor and Fragrance Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Ethyl-2-Nonanol

This compound (CAS Registry Number: 103-08-2) is a branched-chain secondary alcohol with significant potential in flavor and fragrance applications. With the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol, this compound represents a versatile fragrance ingredient particularly valuable for its performance in delayed-release systems and complex formulations. The compound's structure features a branched alkyl chain with a hydroxyl group at the second carbon and an ethyl branch at the fifth carbon, contributing to its unique physicochemical properties and sensory characteristics. As research continues to explore novel fragrance compounds with enhanced stability and controlled release properties, this compound presents compelling opportunities for scientific investigation and commercial application.

Chemical Identity and Properties

Structural Characteristics

The molecular structure of this compound confers specific properties that make it valuable in fragrance applications. The branching pattern of the carbon chain influences both volatility and odor characteristics, while the secondary alcohol functionality provides a site for chemical derivatization. Key structural features include:

  • IUPAC Name: 5-ethylnonan-2-ol
  • Canonical SMILES: CCCCC(CC)CCC(C)O
  • Molecular Formula: C₁₁H₂₄O
  • InChI Key: WYXKGYXADPUOOM-UHFFFAOYSA-N

The branched structure of this compound contributes to its unique odor profile and differentiates it from straight-chain alcohols such as 2-nonanol (C₉H₂₀O), which exhibits a waxy, green, creamy citrus odor character [1]. This branching influences both the olfactory properties and chemical behavior of the molecule in different formulations.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its incorporation into fragrance systems and predicting its performance in various applications. Key parameters include:

Table 1: Physicochemical Properties of this compound

Property Value/Specification Measurement Conditions
Molecular Weight 172.31 g/mol -
Boiling Point 223.04°C (est.) 760.00 mm Hg
Flash Point 99.20°C (211.00°F) TCC method
log P (o/w) 4.093 (est.) -
Vapor Pressure 0.020000 mmHg 25.00°C
Water Solubility 57.47 mg/L 25°C
Assay/Purity 95.00% to 100.00% -

The relatively high log P value indicates significant hydrophobicity, which influences the compound's performance in oil-based fragrance formulations and its retention on various substrates. The low water solubility is characteristic of long-chain alcohols and must be considered when developing aqueous-based products. These properties collectively determine the compound's volatility profile, substantivity, and overall performance in fragrance applications [2].

Synthesis and Production Methods

Traditional Organic Synthesis Approaches

Traditional synthetic routes to this compound rely on classical organic transformations that have been optimized for efficiency and yield. The two primary methods include alkylation of nonanol and reduction of corresponding ketones:

  • Alkylation of Nonanol: This method involves the alkylation of 2-nonanol using ethyl halides (e.g., ethyl bromide or chloride) in the presence of a base such as sodium hydride or potassium hydroxide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion displaces the halide, yielding the branched alcohol. For example, reacting 2-nonanol with ethyl bromide in anhydrous tetrahydrofuran (THF) at 60°C achieves moderate yields of 45-55%. Limitations include potential byproduct formation through elimination or over-alkylation [3].

  • Reduction of Ketones: This alternative route employs the reduction of 5-ethyl-2-nonanone using catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄). This method offers higher regioselectivity compared to alkylation, with yields exceeding 70% under optimized conditions. The main limitation is the higher catalyst cost associated with hydrogenation methods [3].

Table 2: Comparison of Traditional Synthesis Methods for this compound

Method Starting Material Catalyst/Conditions Yield (%) Limitations
Alkylation of Nonanol 2-Nonanol Ethyl bromide, KOH, THF, 60°C 45-55 Byproduct formation
Ketone Reduction 5-Ethyl-2-nonanone Pd/C, H₂ or NaBH₄ 70-80 High catalyst cost
Catalytic Synthetic Pathways

Transition metal catalysis has emerged as a powerful tool for enhancing selectivity and efficiency in the synthesis of this compound. Recent advances in this area include:

  • Oxidation of Alkanes: A patent describes the oxidation of 5-ethylnonane with molecular oxygen (O₂) in the presence of RuCl₃·3H₂O, achieving a 62% conversion to this compound at 80°C. This method avoids stoichiometric oxidants, reducing environmental impact and providing a more sustainable synthesis pathway [3].

  • Asymmetric Hydrogenation: The use of chiral catalysts like (R-BINAP)RuCl₂ enables enantioselective synthesis of this compound with enantiomeric excess (ee) values up to 88%. This approach is particularly valuable for producing optically pure forms of the compound, which may exhibit different olfactory properties [3].

Table 3: Catalytic Pathways for this compound Synthesis

Catalyst System Substrate Conditions Conversion (%) Selectivity (%)
RuCl₃·3H₂O 5-Ethylnonane O₂, 80°C 62 78
(R-BINAP)RuCl₂ α,β-Unsaturated Ketone H₂, 50°C 95 88 (ee)
Biotechnological Production Strategies

Biocatalytic routes leveraging engineered microorganisms offer sustainable alternatives for the production of this compound. These approaches align with the growing demand for green chemistry solutions in the fragrance industry:

  • Synechocystis sp. PCC 6803 System: Heterologous expression of the maqu_2220 gene from Marinobacter aquaeolei VT8—encoding a fatty acyl-CoA reductase—enables direct conversion of fatty acyl-ACP to this compound via a two-step reduction pathway. Knocking out hydrocarbon biosynthesis genes (sll0208 and sll0209) redirects metabolic flux, boosting titers to 2.87 mg/g dry cell weight [3].

  • Escherichia coli Platform: Engineered E. coli strains expressing ybbO (encoding an NADP⁺-dependent aldehyde reductase) and aar (acyl-ACP reductase) can produce long-chain alcohols, including this compound, at 1.98 g/L in fed-batch bioreactors. This represents one of the most efficient biotechnological approaches reported for such compounds [3].

Flavor and Fragrance Applications

Fragrance Precursor Applications

A significant application of this compound is in the development of fragrance precursors that provide delayed release of odorant molecules. These systems address key limitations of traditional fragrance delivery, including volatility control and stability enhancement:

  • Mechanism of Action: this compound can be incorporated into carbonate or ester derivatives that are initially odorless but undergo enzymatic cleavage upon application to skin or contact with laundry lipases, gradually releasing the active fragrance compound. This approach significantly extends the duration of fragrance perception in products such as deodorants, antiperspirants, detergents, and fabric softeners [4].

  • Formulation Advantages: Compared to direct fragrance addition, precursor technology provides:

    • Reduced volatility during manufacturing and storage
    • Enhanced stability against oxidation and degradation
    • Controlled release properties for prolonged fragrance experience
    • Improved performance on various substrates including skin and textiles

The compound is specifically listed among alcohols suitable for such precursor applications in patent literature, highlighting its commercial relevance in advanced fragrance delivery systems [4].

Natural Occurrence and Flavor Context

While specific documentation of this compound in natural sources is limited in the available literature, its presence in natural contexts is indicated by its classification among "natural substances and extractives" [2]. The broader category of medium-chain branched alcohols is known to contribute to the flavor profiles of various fermented products and foods.

Research on fermented products like Jiuqu—a traditional Chinese fermentation starter—reveals that complex alcohol profiles contribute significantly to the aromatic characteristics of traditional beverages [5]. Although this compound is not specifically mentioned in these studies, the presence of structurally similar compounds suggests potential natural occurrence and relevance to complex flavor systems.

Analytical Methods and Characterization

HS-SPME-GC-MS Analysis Protocol

Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents the state-of-the-art methodology for analyzing volatile compounds like this compound in complex matrices. The following optimized protocol ensures accurate identification and quantification:

Materials and Equipment
  • GC-MS System: Equipped with a capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 μm film thickness)
  • SPME Fiber: 100 μm polydimethylsiloxane (PDMS) coating
  • Vials: 20 mL headspace vials with PTFE/silicone septa
  • Internal Standard: Appropriate deuterated analog or structurally similar compound (e.g., d₃-2-nonanol)
  • Chemical Standards: this compound (≥95% purity) for calibration
Sample Preparation Protocol
  • Weighing: Accurately weigh 1.0 g of sample (fragrance formulation, biological material, or other matrix) into a 20 mL headspace vial.
  • Internal Standard Addition: Add 10 μL of internal standard solution (100 μg/mL in methanol) to each sample.
  • Equilibration: Seal vials and equilibrate at 40°C for 10 minutes in a heating block with constant agitation at 250 rpm.
HS-SPME Extraction Parameters
  • Fiber Conditioning: Condition the SPME fiber in the GC injection port according to manufacturer specifications (typically 250°C for 10 minutes).
  • Sample Extraction: Expose the conditioned fiber to the headspace of the equilibrated sample for 30 minutes at 40°C.
  • Desorption: Desorb extracted compounds into the GC injection port at 250°C for 5 minutes in splitless mode.
GC-MS Analysis Conditions
  • Injector Temperature: 250°C in splitless mode
  • Carrier Gas: Helium, constant flow of 1.0 mL/min
  • Oven Program: 40°C (hold 3 min), ramp to 160°C at 6°C/min, then to 280°C at 15°C/min (hold 5 min)
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron impact (EI) at 70 eV
  • Mass Range: m/z 35-350
  • Solvent Delay: 3 minutes
Identification and Quantification
  • Compound Identification: Identify this compound by comparing:
    • Retention index relative to n-alkane series
    • Mass spectrum against reference standard (≥85% similarity)
  • Quantification: Use a 5-point calibration curve (0.1-100 μg/mL) prepared with authentic standard and internal standard normalization.

This method provides excellent sensitivity with a limit of detection approximately 0.01 mg/kg and linear range spanning three orders of magnitude, suitable for analyzing trace levels in complex matrices [6].

Chemometric Data Analysis

For complex samples, Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can significantly enhance data interpretation by resolving co-eluting compounds and addressing baseline issues:

  • Data Preprocessing: Format GC-MS data as a two-way matrix with retention times and m/z values
  • MCR-ALS Application: Implement the algorithm to resolve pure mass spectra and concentration profiles
  • Validation: Compare resolved spectra with reference libraries and validate with known standards

This approach has been successfully applied to volatile profiling in complex natural products like Iranian black tea, where it increased recognized components from 54 to 256, demonstrating its power for comprehensive characterization of minor constituents in fragrance and flavor research [6].

Safety and Regulatory Considerations

Toxicological Profile

Understanding the toxicological properties of this compound is essential for its safe handling and application in consumer products. Available safety data includes:

  • Dermal Toxicity: Acute dermal LD₅₀ in rabbits is 4760 mg/kg, indicating low acute toxicity via dermal exposure [2]
  • Classification: No specific GHS hazard classification has been identified for this compound in available literature
  • Handling Precautions: Standard laboratory precautions for chemical handling are recommended, including use of appropriate personal protective equipment (gloves, safety glasses)

While comprehensive toxicological data is limited in the available literature, the relatively high dermal LD₅₀ suggests a favorable safety profile for topical applications at appropriate use levels.

Regulatory Status

Current regulatory information for this compound includes:

  • Fragrance Use: Not currently recommended for fragrance applications according to available safety assessments [2]
  • Flavor Use: Not currently recommended for flavor applications based on existing guidelines [2]
  • Research Status: Classified as for research use only, not intended for human therapeutic use or veterinary applications [3]

Regulatory landscapes for flavor and fragrance ingredients continue to evolve, and researchers should consult current regional regulations before incorporating this compound into commercial products.

Experimental Protocols and Workflows

Fragrance Precursor Synthesis Protocol

The following protocol describes the synthesis of carbonate derivatives of this compound for fragrance precursor applications:

G A Starting Materials: This compound (1 eq) Triphosgene (0.33 eq) Pyridine (2 eq) B Step 1: Reaction Setup Add reactants to dry THF under nitrogen atmosphere Cool to 0°C A->B C Step 2: Carbonate Formation Slowly warm to room temperature Stir for 12 hours Monitor by TLC B->C D Step 3: Workup Quench with saturated NH4Cl Extract with ethyl acetate Dry over Na2SO4 C->D E Step 4: Purification Column chromatography (silica gel, hexane:EtOAc) Characterize by NMR, MS D->E F Final Product: Carbonate derivative of This compound E->F

Materials:

  • This compound (1.0 equivalent)
  • Triphosgene (0.33 equivalent)
  • Anhydrous pyridine (2.0 equivalents)
  • Anhydrous tetrahydrofuran (THF)
  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: Charge a dry round-bottom flask with this compound (1.0 eq) and anhydrous THF (10 mL per mmol of alcohol). Maintain under nitrogen atmosphere and cool to 0°C using an ice bath.
  • Reagent Addition: Add triphosgene (0.33 eq) portion-wise over 15 minutes, followed by dropwise addition of anhydrous pyridine (2.0 eq).
  • Reaction Monitoring: Slowly warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction progress by TLC (hexane:ethyl acetate 9:1).
  • Workup: Carefully quench the reaction by adding saturated ammonium chloride solution (10 mL per 100 mL reaction volume). Extract with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous sodium sulfate.
  • Purification: Concentrate under reduced pressure and purify by flash column chromatography on silica gel (gradient elution with hexane:ethyl acetate 95:5 to 80:20) to obtain the pure carbonate derivative.
  • Characterization: Verify product identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol yields fragrance precursors that demonstrate controlled release properties when exposed to enzymatic activity on skin or in laundry applications [4].

Comprehensive Analysis Workflow

The integrated workflow for analysis of this compound in complex matrices combines extraction, separation, and advanced data analysis:

G A Sample Preparation Weigh 1.0 g sample Add internal standard Equilibrate at 40°C B HS-SPME Extraction PDMS fiber exposure 30 min at 40°C A->B C GC-MS Analysis DB-5MS column Temperature programming EI ionization B->C D Data Acquisition Full scan m/z 35-350 RI calculation using alkanes C->D E Chemometric Analysis MCR-ALS deconvolution Resolution of co-eluting peaks D->E F Compound Identification MS library matching RI verification Standard comparison E->F G Quantification Calibration curve Internal standard method Statistical analysis F->G

This integrated approach enables comprehensive characterization of this compound in complex matrices, with particular value for:

  • Quality control in fragrance manufacturing
  • Metabolic profiling in biotechnological production
  • Stability studies of fragrance formulations
  • Natural product analysis for occurrence determination

The application of MCR-ALS chemometric methods significantly enhances the resolution of minor components and addresses challenges such as co-elution and matrix effects [6].

Conclusion and Research Directions

This compound represents a promising fragrance ingredient with particular value in precursor applications that require controlled release properties. The compound's branched structure and physicochemical characteristics make it suitable for various fragrance systems where longevity and stability are key considerations. Available synthesis methods span traditional organic synthesis, catalytic approaches, and emerging biotechnological production, providing multiple pathways for obtaining the compound with varying efficiency and sustainability.

Future research directions should focus on:

  • Detailed odor characterization to establish complete sensory profiles and threshold values
  • Enantioselective synthesis and evaluation of odor differences between stereoisomers
  • Metabolic engineering to improve yields in biotechnological production systems
  • Comprehensive safety assessment to expand regulatory approvals
  • Application testing in various product formulations to optimize performance

As the fragrance industry continues to evolve toward more sustainable and sophisticated delivery systems, compounds like this compound and their derivatives offer exciting opportunities for innovation in product development and consumer experience.

References

Application Notes: Oxidative Functionalization of 5-Ethyl-2-Nonanol

Author: Smolecule Technical Support Team. Date: February 2026

Objective: These notes provide researchers with strategies and protocols for the oxidative functionalization of 5-ethyl-2-nonanol (CAS 103-08-2), a branched-chain alcohol, to produce valuable carbonyl and carboxylic acid derivatives.

Chemical Profile of this compound

The table below summarizes the key identifying information and predicted physical properties of this compound [1] [2] [3].

Property Value / Description
CAS Number 103-08-2
IUPAC Name 5-ethylnonan-2-ol
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
SMILES CCCCC(CC)CCC(C)O
Boiling Point ~224.85 °C (est.) [3]
Density ~0.8447 (est.) [3]
Synthetic and Functionalization Pathways

The branched structure of this compound presents both challenges and opportunities for selective oxidation. The following pathways are proposed based on known organic transformations.

G Start This compound A1 Oxidation (IBS/Oxone System) Start->A1 B1 ω-Oxidation (AlkBGT System) Start->B1 Requires initial esterification A2 5-Ethyl-2-nonanone A1->A2 B2 5-Ethyl-9-hydroxynonan-2-one B1->B2 B3 5-Ethyl-2,9-nonanedione B2->B3 Further Oxidation

The diagram above outlines two primary oxidative functionalization pathways, with experimental details provided in the following sections.

Experimental Protocol 1: Selective Oxidation to Ketone

This protocol adapts a recent low-temperature, metal-free catalytic system for the selective oxidation of secondary alcohols [4].

  • Reaction: Oxidation of this compound to 5-Ethyl-2-nonanone.
  • Principle: A hypervalent iodine (IBS/Oxone) catalyst system offers high chemoselectivity under mild conditions, avoiding over-oxidation.

Materials:

  • Substrate: this compound (1.0 mmol, 172.3 mg)
  • Catalyst: Pre-formed IBS(III) 2c (0.01 mmol, 2 mol%)
  • Oxidant: Oxone (Potassium peroxomonosulfate, 1.5 mmol, ~922 mg)
  • Additive: Tetrabutylammonium hydrogen sulfate (PTC, 0.05 mmol)
  • Solvent: Acetonitrile ( anhydrous, 4 mL)

Procedure:

  • Setup: Charge a round-bottom flask with IBS(III) 2c, Oxone, and the PTC. Purge the system with an inert gas (e.g., N₂ or Ar).
  • Reaction: Add acetonitrile and the substrate (this compound) to the flask. Stir the reaction mixture at 30 °C and monitor by TLC or GC-MS.
  • Work-up: After completion (~11 hours), filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to isolate 5-Ethyl-2-nonanone.

Safety & Sustainability:

  • Perform the reaction in a well-ventilated fume hood.
  • Oxone is a strong oxidant; wear appropriate personal protective equipment (PPE).
  • This method aligns with green chemistry principles by using a green terminal oxidant and avoiding toxic heavy metals [4].
Experimental Protocol 2: ω-Oxidation via Ester Intermediate

This protocol leverages a whole-cell biocatalysis approach to achieve terminal (ω) oxidation, a challenging transformation for medium-chain fatty acids and their derivatives [5].

  • Reaction: ω-Oxidation of an ester derivative of this compound to form a mono-ethyl dicarboxylic acid (MEDA).
  • Principle: Engineered E. coli cells expressing the AlkBGT monooxygenase system and auxiliary enzymes specifically ω-oxidize esterified substrates.

Materials:

  • Biocatalyst: E. coli T7 Express cells co-expressing AlkBGT, AlkJ, AlkH, and the esterification module (AlkK + AtfA) [5].
  • Substrate: this compound (or its corresponding fatty acid, if starting from acid).
  • Culture Media: LB or M9 minimal media with appropriate antibiotics.
  • Inducer: DCPK (diethyl ketone) or IPTG, depending on the plasmid system.

Procedure:

  • Cell Cultivation: Grow the engineered E. coli strain in a suitable medium at 30°C until the mid-log phase (OD600 ~0.6-0.8).
  • Pathway Induction: Induce the expression of the alkane degradation and esterification genes with DCPK.
  • Esterification & Oxidation: Add the substrate (1 mM final concentration) and ethanol (2.5% v/v) directly to the culture. Continue incubation with shaking at 30°C for 24-48 hours.
  • Product Extraction: Acidify the culture broth and extract the products with a suitable organic solvent (e.g., ethyl acetate).
  • Analysis: Analyze and purify the MEDA product using GC-MS or HPLC after derivatization (e.g., with TMSH) [5].

Notes:

  • The esterification of the alcohol (or acid) substrate occurs in vivo before oxidation.
  • This system can also produce di-esterified DCAs (DEDAs), which are less water-soluble and advantageous for product removal and polymerization [5].
Comparison of Oxidative Pathways

The table below allows for easy comparison of the two proposed functionalization methods.

Parameter Protocol 1: IBS/Oxone Catalysis Protocol 2: Whole-Cell Biocatalysis
Primary Product 5-Ethyl-2-nonanone (Ketone) Mono-Ethyl Dicarboxylic Acid (MEDA)
Oxidation Type Selective (C2) Terminal (C9, ω)
Key Feature Mild, metal-free, chemoselective Regioselective, sustainable, uses engineered cells
Reaction Scale Milligrams to grams (benchtop) Requires microbial fermentation setup
Yield (Projected) High (based on model substrates) [4] Low to Moderate (40-55% for branched chains) [1]
Primary Challenge - Steric hindrance from ethyl branch slows kinetics [1]

Key Considerations for Researchers

  • Analytical Verification: Always confirm the identity and purity of the starting material and products using techniques like GC-MS, NMR, and IR spectroscopy. An IR spectrum for this compound is available from NIST [2].
  • Supplier Information: this compound is commercially available from specialty chemical suppliers like Sigma-Aldrich and others, though it may be considered a "rare and unique" chemical [3] [6].
  • Pathway Exploration: The ω-oxidation pathway can be extended. The initial ω-hydroxy intermediate can be further oxidized to a dicarbonyl compound (5-Ethyl-2,9-nonanedione) via sequential dehydrogenation and oxygen insertion processes [1].

References

Troubleshooting Guide: Improving Synthesis Yield

Author: Smolecule Technical Support Team. Date: February 2026

A drop in yield can often be traced to a few key areas. The table below outlines common issues and potential solutions based on recent research.

Problem Area Specific Issue Potential Solution / Strategy
Catalysis Low conversion at high temperatures causing side reactions [1] Switch to a low-temperature IBS(III/V)/Oxone system (e.g., 30°C) to improve selectivity for sensitive substrates [1].
Catalysis Poor catalyst solubility or inefficient regeneration [1] Use a Phase-Transfer Catalyst (PTC) like tetrabutylammonium hydrogen sulfate and pre-form the active IBS(III) catalyst to bypass the slow initiation step [1].
Reaction Pathway Linear pathway with low yield and stoichiometric bottlenecks [2] Use computational tools (SubNetX algorithm) to design branched, balanced metabolic pathways that use multiple precursors, improving stoichiometric feasibility and yield [2].
Analysis & Optimization Inability to identify minor byproducts or low-concentration intermediates [3] Employ HS-SPME-GC–MS paired with MCR-ALS to resolve complex chromatograms, identifying minor components that impact yield or purity [3].

Frequently Asked Questions (FAQs)

Q1: How can I perform alcohol oxidation on a thermally sensitive substrate without decomposition? The low-temperature IBS(III/V)/Oxone catalytic system is an excellent choice. Traditional metal-free systems often require 70°C, but this system operates effectively at 30°C. Key to its success is the pre-generation of the active IBS(III) species before introducing the alcohol substrate, which eliminates a slow, high-temperature initiation step and prevents exposure of sensitive compounds to harsh conditions [1].

Q2: My GC-MS results show complex peak clusters I can't resolve. How can I get a clearer picture of my reaction mixture? Using Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) as a deconvolution technique can dramatically improve your analysis. This chemometric method mathematically separates severe baseline drifts, overlapping peaks, and background noise in GC-MS data. In one study, it increased the number of identified components in a complex mixture from 54 to 256, allowing for the detection and semi-quantification of minor byproducts and intermediates that are critical for troubleshooting [3].

Q3: Are there computational tools to help me design a higher-yielding synthetic pathway? Yes, tools like SubNetX are designed for this. Instead of proposing simple linear pathways, it assembles balanced biochemical subnetworks that connect your target molecule to the host metabolism through multiple precursors and cofactors. This approach ensures stoichiometric feasibility and often results in pathways with higher theoretical yields than linear routes. It is particularly useful for planning the synthesis of complex molecules [2].

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques mentioned in the troubleshooting guide.

Protocol 1: Low-Temperature Oxidation using an IBS/Oxone System [1]

This protocol is for the selective oxidation of alcohols to carbonyl compounds.

  • Workflow Diagram:

G A Pre-generate IBS(III) Catalyst B Set Up Reaction (30°C, Acetonitrile) A->B C Add Phase-Transfer Catalyst (TBAA) B->C D Add Oxone (Powdered) and Alcohol Substrate C->D E Stir for 6-11 hours (Monitor by TLC/GC-MS) D->E F Work-up and Purify E->F

  • Materials:

    • Pre-IBS catalyst (e.g., 4,5-dimethyl-substituted pre-IBS 1c for best results) or pre-formed IBS(III) 2c.
    • Oxone (powdered).
    • Tetrabutylammonium hydrogen sulfate (as a Phase-Transfer Catalyst, PTC).
    • Anhydrous acetonitrile (CH₃CN) or nitromethane (CH₃NO₂).
    • Inert atmosphere (N₂ or Ar).
    • Standard laboratory glassware.
  • Step-by-Step Procedure:

    • Pre-generation of Active Catalyst (if starting from Pre-IBS): In a round-bottom flask, dissolve the pre-IBS catalyst (e.g., 1c, 2 mol%) in acetonitrile. Add a small amount of water (~1 equivalent) and oxone to rapidly oxidize it to the active IBS(III) species (2c). Alternatively, use pre-synthesized IBS(III) 2c (1 mol%) for optimal results.
    • Reaction Setup: Evaporate any residual water under reduced pressure. Re-dissolve the generated IBS(III) in fresh, anhydrous acetonitrile.
    • Additives: Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate.
    • Initiate Oxidation: Add powdered oxone and your alcohol substrate to the reaction mixture.
    • Control Conditions: Stir the reaction at 30°C under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-11 hours.
    • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify the product using standard techniques (e.g., flash chromatography).
Protocol 2: Advanced Reaction Analysis via HS-SPME-GC–MS with MCR-ALS [3]

This protocol is for the comprehensive analysis of volatile organic compounds (VOCs) in a complex reaction mixture.

  • Workflow Diagram:

G A Prepare Sample (Solid or Liquid) B Headspace SPME (100 μm PDMS fiber) A->B C GC-MS Analysis B->C D Data Export (Complex Chromatogram) C->D E Apply MCR-ALS (Deconvolution) D->E F Resolve Pure Spectra & Elution Profiles E->F G Identify Compounds & Semi-Quantify F->G

  • Materials:

    • Gas Chromatograph-Mass Spectrometer (GC–MS).
    • SPME autosampler or manual holder.
    • SPME fiber (e.g., 100 μm polydimethylsiloxane (PDMS)).
    • Vial with septum for sample.
    • Chemometric software with MCR-ALS capability (e.g., MATLAB with suitable toolboxes).
  • Step-by-Step Procedure:

    • Sample Preparation: Place your reaction mixture sample (a few mg to mL) into a headspace vial and seal it immediately with a septum cap.
    • Volatile Extraction: Condition the SPME fiber according to manufacturer instructions. Insert the fiber into the vial's headspace and expose it for a set time and temperature to adsorb volatile compounds.
    • GC-MS Injection: Retract the fiber and immediately inject it into the GC inlet for thermal desorption. Use a standard temperature program suitable for separating semi-volatile organic compounds.
    • Data Acquisition: Run the GC-MS method and acquire the total ion chromatogram (TIC).
    • Data Processing: Export the raw chromatographic data (time vs. mass-to-charge vs. intensity).
    • Chemometric Deconvolution: Input the data into the MCR-ALS algorithm. The method will iteratively resolve the data into pure spectral and elution profiles for each component, even those with severe peak overlap.
    • Identification and Quantification: Compare the resolved pure mass spectra to reference libraries (e.g., NIST) and use retention indices for confident identification. Use the area under the resolved elution profiles for semi-quantitative analysis.

Key Limitations and Future Directions

It is important to note that the strategies above are adapted from research on related systems, not 5-Ethyl-2-nonanol specifically. Future work in this area should focus on:

  • Solvent Sustainability: Replacing solvents like acetonitrile and nitromethane with greener alternatives [1].
  • Catalyst Recyclability: Developing immobilized or heterogeneous versions of the IBS catalyst to reduce waste and cost [1].
  • Experimental Validation: Computational pathway predictions require wet-lab experimentation to confirm activity and specificity of suggested enzymes or reaction conditions [2].

References

resolving 5-Ethyl-2-nonanol GC-MS co-elution MCR-ALS

Author: Smolecule Technical Support Team. Date: February 2026

MCR-ALS Troubleshooting Guide for GC-MS Co-elution

Q: What is MCR-ALS and how does it help with co-elution in GC-MS? A: Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a chemometric technique that uses mathematical decomposition to resolve pure analyte signals from complex, unresolved chromatographic data. It is particularly useful for separating co-eluting compounds where chromatographic resolution is insufficient [1] [2].

Q: What are the common challenges when applying MCR-ALS to GC-MS data? A: The primary challenge is modeling ambiguity, which leads to poor resolution and quantification, especially for analytes with a low chromatographic resolution (Rs < ~0.25) and a high degree of spectral contamination from noise and background interferences [3].

Experimental Protocol for MCR-ALS on GC-MS Data

The following workflow is adapted from methodologies used in the analysis of complex samples like Iranian black tea and aerospace fuel [1] [3].

  • Data Preparation: Structure your raw GC-MS data as a two-way data matrix (D), where rows represent retention times and columns represent mass-to-charge ratios (m/z). The fundamental MCR-ALS bilinear model is D = CST + E, where C contains the pure elution profiles and ST contains the pure mass spectra of the components [2].
  • Initial Estimation: Determine the number of components in your mixture. Tools like Singular Value Decomposition (SVD) can help estimate this number.
  • ALS Optimization: Apply the Alternating Least Squares algorithm iteratively. In each cycle, you will update the estimates for the C and ST matrices under specific constraints.
  • Apply Constraints: Applying the right constraints during the ALS step is critical for a chemically meaningful result. The table below lists essential constraints for GC-MS data:
Constraint Application in GC-MS Purpose
Non-negativity Elution profiles (C) and mass spectra (ST") Ensures concentrations and spectral intensities are not negative [2].
Unimodality Elution profiles (C) Ensures each resolved peak has a single maximum [2].
Selectivity Specific m/z channels or retention time windows Forces the model to recognize that certain masses or times belong to a specific analyte [3].
Equality Elution profile from a pure m/z Uses a known pure elution profile to guide the resolution (see "Advanced Technique" below) [3].
  • Model Validation: Use diagnostics like the percentage of lack-of-fit and the percentage of explained variance to assess the model's performance.

Advanced Technique: mzCompare-assisted MCR-ALS

For severely co-eluted peaks (Rs as low as 0.05), a technique called mzCompare can significantly improve results. This method is based on the principle that all mass channels (m/z) for the same analyte must share an identical elution profile [3].

  • Procedure: The algorithm scans the total ion chromatogram to find "selective" m/z channels with a high signal-to-noise ratio for a particular analyte. The elution profile from this pure m/z is then used as a fixed equality constraint in the MCR-ALS algorithm. This provides a known, correct profile that guides the resolution of the entire data set, overcoming the "chemometric multiplex disadvantage" [3].
  • Expected Outcome: One study reported a 44% increase in the number of discovered analytes in a complex aerospace fuel sample when using mzCompare-assisted MCR-ALS compared to conventional methods. Quantitative accuracy remains acceptable even at very low resolution (Rs ~0.02) [3].

Technical Support Workflow

For a practical troubleshooting process, you can follow the logic outlined in the diagram below. This incorporates both standard MCR-ALS practices and the advanced mzCompare technique.

Start Start: Poorly Resolved GC-MS Data Step1 1. Perform Initial MCR-ALS with Basic Constraints Start->Step1 Step2 2. Check Model Performance (Residuals, Explained Variance) Step1->Step2 Step3 3. Results Acceptable? Step2->Step3 Step4 4. Apply mzCompare Method (Find selective m/z) Step3->Step4 No Success Success: Resolved Components and Pure Spectra Step3->Success Yes Step5 5. Use Pure Elution Profile as Equality Constraint Step4->Step5 Step6 6. Re-run MCR-ALS with Enhanced Constraints Step5->Step6 Step6->Step2 Re-validate

References

optimizing 5-Ethyl-2-nonanol purification methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on 5-Ethyl-2-Nonanol Purification

  • What are the main challenges in purifying this compound? The primary challenge is its branched-chain structure, which leads to the formation of isomers and byproducts during synthesis. This structural similarity makes separation from impurities difficult [1]. Key impurities often include unreacted intermediates, dehydration products (alkenes), and isomeric alcohols.

  • Which chromatographic method is best for purification? Column Chromatography is a standard and effective technique for the purification and isolation of both solids and liquids, including specific compounds like this compound from a complex reaction mixture [2]. For analytical-scale separation and verification, Gas Chromatography (GC) is the most suitable method due to the compound's volatility [1].

  • How can I optimize the synthesis to reduce purification difficulty? Employing selective synthetic pathways can minimize byproducts. Catalytic hydrogenation of 5-Ethyl-2-nonanone offers higher regioselectivity and yields (>70%) compared to traditional alkylation methods (45-55% yield), resulting in a cleaner product that is easier to purify [1].

Experimental Protocols & Data

Final Purification via Column Chromatography

For purifying the crude product after synthesis, follow this standard column chromatography protocol [2]:

  • Stationary Phase: Silica gel is commonly used as the adsorbent.
  • Mobile Phase (Eluent): A gradient elution technique is recommended. Start with a non-polar solvent like hexane and gradually increase polarity by adding a solvent such as ethyl acetate. This helps elute compounds based on their increasing polarity [2].
  • Procedure:
    • Pack the Column: Use the wet packing method by preparing a slurry of silica gel in the initial non-polar mobile phase (e.g., hexane) and pouring it into a glass column to ensure uniform packing.
    • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase and carefully introduce it onto the top of the column.
    • Elute and Collect: Begin running the mobile phase, switching to more polar mixtures as needed. Collect the eluent in sequential, small fractions.
    • Analyze Fractions: Analyze each fraction by Thin-Layer Chromatography (TLC) to identify those containing pure this compound.
    • Combine and Concentrate: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Analysis and Verification via Gas Chromatography (GC)

GC is essential for analyzing reaction progress and checking the purity of your final product [1] [3].

  • Recommended GC Column: A capillary column is strongly preferred over a packed column due to its superior separation performance, sharper peaks, and higher detection sensitivity [3].
  • Column Selection Guide: The following table summarizes column choices based on the analysis goal:
Analysis Goal Recommended Column Polarity Common Stationary Phase
General analysis/Boiling point separation Non-polar 100% Dimethylpolysiloxane (e.g., Methyl silicone) [3]
Separation of isomers or oxygenated compounds Moderately to Strongly Polar Polyethylene Glycol (WAX) or Cyanopropylphenyl [3]

For separating this compound from its potential isomers, a moderately to strongly polar column is recommended [3].

Workflow for Purification & Troubleshooting

The following diagram outlines a logical workflow for the synthesis, purification, and analysis of this compound, incorporating key decision points for troubleshooting.

G Start Start: Plan this compound Synthesis SynthMethod Choose Synthesis Method Start->SynthMethod Alkylation Alkylation of Nonanol SynthMethod->Alkylation Traditional (Lower Yield) CatalyticReduction Catalytic Reduction of Ketone SynthMethod->CatalyticReduction Preferred (Higher Yield, Cleaner) CrudeProduct Obtain Crude Product Alkylation->CrudeProduct CatalyticReduction->CrudeProduct Purify Purify via Column Chromatography CrudeProduct->Purify Analyze Analyze Purity via GC Purify->Analyze LowPurity Purity Acceptable? Analyze->LowPurity End Pure this compound LowPurity->End Yes Troubleshoot Troubleshoot: - Optimize reaction conditions. - Use polar GC column to separate isomers. LowPurity->Troubleshoot No Troubleshoot->SynthMethod Re-optimize Synthesis Troubleshoot->Analyze Re-analyze

Key Takeaways for Your Research

  • Focus on Synthesis: The most effective way to ease purification is to optimize the synthesis for higher selectivity, such as using the catalytic hydrogenation pathway [1].
  • Leverage GC for Analysis: Use a polar capillary GC column to effectively monitor your reaction and check for isomeric impurities [3].
  • Apply Standard Chromatography: Column chromatography with gradient elution remains a robust and reliable method for the final preparative purification [2].

References

overcoming steric hindrance 5-Ethyl-2-nonanol oxidation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Q1: Why is the oxidation of 5-ethyl-2-nonanol challenging? The primary challenge is steric hindrance. The hydroxyl group on the this compound molecule is located on a carbon that is also attached to a bulky ethyl group and a long alkyl chain. This crowded environment physically blocks the approach of oxidants and catalysts to the reaction site, leading to slow reaction rates, low yields, and unwanted side products [1].

Q2: What catalytic strategies can overcome this steric hindrance?

The table below summarizes advanced catalytic strategies effective for oxidizing sterically hindered alcohols like this compound.

Strategy Mechanism Key Features & Benefits
Dilute PdAu Alloys [2] Pd sites activate oxygen; interfacial PdAu sites enrich alkoxide intermediates for selective coupling. Isolated Pd atoms in Au host enhance selectivity; reduces over-oxidation; effective for oxidative coupling to esters.
IBS(III/V)/Oxone System [3] Metal-free organocatalysis; hypervalent iodine (I(III)/I(V)) cycle mediates hydrogen transfer. Operates at low temperature (30°C); excellent for acid-sensitive substrates; green oxidant (Oxone).
Single-Site Alloys [2] Isolated dopant atoms (e.g., Pd in Au) break scaling relations; unique electronic environments. Minimizes steric clash at active site; prevents unwanted side reactions on metal ensembles.

Q3: What is a recommended detailed protocol for a low-temperature, metal-free approach?

Based on recent research, the IBS(III/V)/Oxone system is highly effective for sterically hindered substrates under mild conditions [3].

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar) in a flame-dried glassware.

  • Workflow Diagram:

    G Start Start: Pre-IBS 1c (2 mol%) A Pre-activation with Oxone and 1 equiv. H₂O Start->A B Generate Active IBS(III) 2c In Situ A->B C Add this compound and PTC B->C D Stir at 30°C until completion C->D End End: 5-Ethyl-2-nonanone D->End

  • Step-by-Step Procedure:

    • Catalyst Pre-activation: In a round-bottom flask, charge pre-IBS 1c (2 mol%) and powdered Oxone (1.5 equiv) in anhydrous acetonitrile.
    • Generate Active Catalyst: Add a small amount of water (approximately 1 equivalent relative to the catalyst) to the mixture. Stir vigorously for 15-20 minutes to pre-generate the active IBS(III) species 2c in situ.
    • Initiate Oxidation: Add your substrate, this compound, and the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (5 mol%).
    • Reaction: Stir the reaction mixture at 30°C. Monitor the reaction progress by TLC or GC-MS.
    • Work-up: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purification: Purify the crude product via flash column chromatography to isolate 5-ethyl-2-nonanone.

Troubleshooting Common Problems

The table below addresses specific experimental failures and provides solutions based on the principles of the chosen methods.

Problem Potential Cause Solution

| Low Conversion | Inefficient O₂ activation (PdAu) or slow catalyst initiation (IBS). | ➤ For PdAu: Ensure optimal Pd dispersion and use O₂ as oxidant. ➤ For IBS: Use the pre-activation protocol with a small amount of water to generate IBS(III) in situ [3]. | | Formation of Side Products | Over-oxidation to acids or decomposition from harsh conditions. | ➤ Switch to the low-temperature IBS/Oxone system (30°C) to preserve acid-sensitive groups [3]. ➤ For PdAu, verify that Pd is highly diluted in Au to prevent large ensembles that drive over-oxidation. | | Reaction Does Not Initiate | Oxone is insoluble in organic solvent (IBS system). | ➤ Add a phase-transfer catalyst (PTC), like tetrabutylammonium hydrogen sulfate, to enhance Oxone solubility in the organic phase [3]. | | Poor Catalyst Performance | Catalyst poisoning or aggregation of metal atoms. | ➤ Ensure reagents and solvents are pure and anhydrous. ➤ For PdAu, use a controlled synthesis method to maintain Pd as isolated atoms and prevent aggregation into less selective clusters [2]. |

Key Experimental Considerations

  • Catalyst Selection: The choice between a metal-based (PdAu) and metal-free (IBS) system depends on your priorities. PdAu alloys are powerful for one-pot oxidative coupling, while the IBS system offers a greener, milder alternative ideal for complex molecules with sensitive functional groups [2] [3].
  • Analytical Monitoring: For accurate troubleshooting, use a combination of analytical techniques. Employ GC-MS to track starting material consumption and product formation, and HPLC with a chiral column if you need to monitor stereochemistry.

References

scaling up 5-Ethyl-2-nonanol biocatalytic production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Key Issue Suggested Solution & Rationale
How can we systematically optimize our biocatalytic process before scale-up? Low yield or efficiency at larger scales. Use Response Surface Methodology (RSM) with a Box-Behnken design to optimize key variables (e.g., temperature, enzyme loading, substrate ratio) and understand their interactions [1].
Our whole-cell biocatalyst underperforms in the production reactor. What could be wrong? Sub-optimal reaction environment for the cells or enzymes. Switch from aqueous buffer to a micro-aqueous reaction system (MARS) using a biocompatible organic solvent like Cyclopentyl methyl ether (CPME). This can improve substrate load, reduce wastewater, and enhance compatibility with downstream chemical steps [2].
How can we make the catalyst more cost-effective for large-scale production? High cost of purified or immobilized enzymes. Use Lyophilized Whole Cells (LWC) as a biocatalyst formulation. This is up to 90% cheaper than purified enzymes and retains necessary cofactors [2].
The reaction works but is too slow for an industrial process. How can we improve the rate? Inherently slow reaction kinetics. Employ an enzymatic cascade in one pot. This shifts the reaction equilibrium, drives completion, and avoids intermediate isolation, streamlining the process [3].
Our immobilized enzyme loses activity too quickly. How can we improve stability? Rapid catalyst deactivation and poor reusability. Ensure proper immobilization on a robust carrier (e.g., macroporous acrylic resin). Under optimal conditions, catalysts like Novozym 435 can be reused for at least 7 cycles with retained activity [1].

Experimental Protocols for Scale-Up

Protocol 1: Process Optimization Using Response Surface Methodology (RSM)

This methodology is highly effective for finding the ideal operating conditions before committing to large, expensive pilot runs [1].

  • Select Critical Variables: Identify the factors that most significantly impact your reaction's conversion or yield. These are typically:
    • A: Temperature (°C)
    • B: Enzyme loading (% by weight of total substrates)
    • C: Substrate molar ratio (e.g., acid:alcohol)
  • Design the Experiment: Use a Box-Behnken Design (BBD), which is efficient for 3-factor optimization. This design requires only 15 experiments (12 unique combinations and 3 center points) to model linear, interaction, and quadratic effects.
  • Execute and Analyze: Run the experiments in random order to minimize systematic error. Measure the response (e.g., % conversion after a fixed time). Use statistical software to fit the data to a quadratic model and generate a 3D response surface plot.
  • Locate the Optimum: The response surface plot will visually show the combination of variables (A, B, C) that predicts the maximum conversion. Validate the model by running a confirmation experiment under these predicted optimal conditions.
Protocol 2: Establishing a Micro-Aqueous Reaction System (MARS)

This protocol is beneficial when substrate or product solubility is an issue, or when integrating with chemical catalysts that are sensitive to water [2].

  • Biocatalyst Preparation: Use lyophilized whole cells (LWC) of your production strain. This formulation protects the enzymes and retains cofactors.
  • Solvent Selection: Choose a biocompatible solvent like Cyclopentyl methyl ether (CPME), which is considered a "green solvent" with low toxicity [2].
  • Hydration: To maintain enzyme activity, add a small amount of concentrated aqueous buffer (e.g., 1 M potassium phosphate, pH 7.5). A typical ratio is 1 µL of buffer per 1 mg of lyophilized whole cells [2]. The buffer is absorbed by the cells, creating a monophasic organic system.
  • Reaction Setup: Add the solvent, hydrated LWC, and substrates to the reactor. Proceed with the reaction under standard stirring and temperature conditions.

Experimental Workflow for Biocatalytic Process Development

The following diagram illustrates a generalized workflow for developing and scaling a biocatalytic process, integrating the concepts from the FAQs and protocols above.

Start Strain/Enzyme Selection LabOpt Lab-Scale Optimization Start->LabOpt A Screening: Solvents, pH, Temperature, Substrates LabOpt->A B Statistical Optimization (RSM) of Key Parameters LabOpt->B C Catalyst Engineering: Lyophilized Whole Cells or Immobilized Enzymes LabOpt->C ScaleUp Scale-Up & Troubleshooting A->ScaleUp B->ScaleUp C->ScaleUp D Micro-Aqueous Reaction System (MARS) ScaleUp->D E Enzymatic Cascade Design ScaleUp->E F Reusability & Stability Testing ScaleUp->F Production Pilot-Scale Production D->Production E->Production F->Production

Key Troubleshooting Tips

  • Catalyst Reusability: When testing an immobilized enzyme, design a reusability experiment. After each batch, recover the catalyst (e.g., by filtration), wash it with solvent, and reuse it in a fresh reaction. A significant drop in activity after a few cycles indicates issues with enzyme leaching or instability [1].
  • Solvent Stress: If using an organic solvent, even in a MARS setup, monitor enzyme activity over time. A rapid decline could be due to solvent-induced deactivation. Screen other solvents like 2-methyltetrahydrofuran (2-MeTHF) for better compatibility [2].

References

solving 5-Ethyl-2-nonanol baseline drift chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Baseline Drift

The table below summarizes the most common causes of baseline drift and their solutions.

Category Cause of Drift Symptoms Recommended Solution
Mobile Phase/Solvent Unbalanced UV absorbance of mobile phase components in a gradient [1] [2]. Steady, consistent upward or downward drift during a gradient run [2]. Match UV absorbance of A and B solvents; use a higher purity grade or a different solvent lot [1] [3].
Contaminated or low-quality solvents/water [1] [4] [3]. Low signal, noisy baseline, or sudden onset of drift [3]. Use high-quality, fresh solvents; prepare mobile phase daily for critical applications [1].
System & Hardware Air bubbles in the detector flow cell [1] [4]. Sharp, erratic spikes or very noisy baseline [4]. Degas solvents thoroughly; use an inline degasser; add a backpressure restrictor after the detector [1].
Column contamination or leaching [1] [3]. Drift that appears after many injections or a change in column. Replace the column with a union; if drift stops, the column is the cause. Clean or replace the column [3].
Temperature fluctuations [1] [4] [3]. Slow, cyclical drift correlating with lab temperature changes (e.g., day/night). Use a column oven; stabilize room temperature; keep mobile phase bottles in a temperature buffer [1] [3].
Data Processing Severe baseline drift and overlapping peaks in complex samples (especially GC-MS) [5]. Poor peak resolution, inaccurate integration. Apply chemometric algorithms (e.g., MCR-ALS) during data processing to resolve co-eluted peaks and correct baseline [5].

Step-by-Step Diagnostic Protocol

When you encounter baseline drift, follow this systematic procedure to identify the root cause.

Start Start: Baseline Drift Detected Step1 Replace column with zero-volume union Start->Step1 Step2 Observe baseline with union Step1->Step2 Step3 Drift gone? Step2->Step3 Step4 Problem is column-related (Clean or replace column) Step3->Step4 Yes Step5 Stop the flow at the detector inlet Step3->Step5 No Step10 Prepare fresh mobile phase and flush system Step4->Step10 Step6 Observe baseline with flow stopped Step5->Step6 Step7 Drift gone? Step6->Step7 Step8 Problem is in mobile phase or delivery system Step7->Step8 Yes Step9 Problem is in the detector itself Step7->Step9 No Step8->Step10 Step11 Check for temperature stability and electrical noise Step9->Step11 Step10->Step11

Protocol Steps:

  • Isolate the Column: Replace the chromatographic column with a zero-volume union or a restriction capillary. If the baseline stabilizes, the issue is related to column contamination or unwanted interactions between your analyte/5-Ethyl-2-nonanol and the stationary phase [4] [3].
  • Isolate the Flow Path: If drift persists without the column, stop the pump and observe the baseline with the flow halted [4].
    • If the drift stops, the problem lies in the mobile phase or the solvent delivery system (e.g., pump issues, contaminated solvents) [4]. Proceed to prepare a fresh mobile phase and thoroughly flush the entire system.
    • If the drift continues even with the flow stopped, the issue is likely within the detector itself [4]. Investigate factors like temperature fluctuations in the detector cell, an aging UV lamp, or other electronic issues [1] [4] [3].

Key Considerations for 5-Ethyl-2-nonanol

For reliable analysis of mid-to-long chain aliphatic alcohols like this compound, pay special attention to:

  • Solvent Grade: Always use HPLC-grade or GC-grade solvents to minimize UV-absorbing impurities that can cause drift and contamination [1] [3].
  • Systematic Troubleshooting: Change only one variable at a time and observe the effect. This is the only way to conclusively identify the root cause [3].
  • Data Processing Solutions: If hardware fixes are insufficient, advanced chemometric methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can mathematically resolve severe baseline drift and overlapping peaks in complex data [5].

References

enhancing enantioselectivity 5-Ethyl-2-nonanol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Enantioselectivity

Problem Area Possible Cause Suggested Resolution
Catalyst System Low chiral induction from ligand Use chiral ligands with strong electron-donating groups (e.g., para-NMe₂) and anionic donors (e.g., Cl⁻) to enhance electron density at the metal center [1].
Catalyst decomposition under reaction conditions Ensure rigorous exclusion of water and oxygen from reagents/solvents; use molecular sieves for drying [2].
Reaction Pathway Uncontrolled selectivity in reaction steps For Guerbet-style synthesis, leverage the conjugation effect of intermediates (e.g., 2-ethylhex-2-enal) to improve final product selectivity [1].
Synthesis Method Limitations of traditional synthetic routes Adopt catalytic asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts (e.g., (R-BINAP)RuCl₂) to achieve high enantiomeric excess (e.g., 88% ee) [3].

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic systems for enantioselective synthesis of branched alcohols like 5-Ethyl-2-nonanol? The most effective systems are homogeneous catalysts based on noble metals complexed with chiral ligands. For instance, Cp*Ir complexes coordinated with bipyridine-type ligands bearing an ortho-hydroxypyridine group and electron-donating substituents have demonstrated exceptional performance in Guerbet-type reactions, achieving record turnover numbers (TON >14,000) for the synthesis of similar alcohols like 2-ethyl-1-hexanol [1]. Alternatively, chiral catalysts like (R-BINAP)RuCl₂ can be used for the asymmetric hydrogenation of precursor ketones, providing a direct path to the enantiomerically enriched alcohol [3].

Q2: Beyond catalysis, are there other production strategies for this compound? Yes, biotechnological production offers a sustainable alternative. Engineered microorganisms, such as E. coli or Synechocystis, can be designed with heterologous genes (e.g., maqu_2220, ybbO, aar) to produce long-chain alcohols from renewable feedstocks [3]. This approach can redirect metabolic flux to synthesize target molecules, though titers and enantioselectivity may require further optimization.

Q3: My desired product has low yield despite moderate enantioselectivity. What could be wrong? Low yield can often be traced to incomplete reactions or side reactions. In multi-step catalytic processes like the Guerbet reaction, this could mean inefficient dehydrogenation of the alcohol precursor, poor aldol condensation efficiency, or incomplete hydrogenation of the unsaturated intermediate [1]. Focus on optimizing reaction conditions (temperature, base concentration, catalyst loading) for each step and ensure your catalyst is effective for both dehydrogenation and hydrogenation steps.

Experimental Protocol: Guerbet Reaction Using a Cp*Ir Catalyst

This protocol is adapted from highly effective systems for synthesizing 2-ethyl-1-hexanol, which can be a guiding methodology for the synthesis of this compound [1].

1. Catalyst Synthesis ([Cp*IrClL⁴]Cl)

  • Reaction: Stir a mixture of Cp*IrCl₂ (100 mg) and ligand L⁴ (64.3 mg) in methanol (20 mL) under a nitrogen atmosphere at room temperature for 12 hours.
  • Work-up: Remove the methanol solvent under vacuum to obtain the crude complex [Cp*IrClL⁴]Cl as a solid [1].
  • Key Factor: The ligand L⁴ should contain an ortho-hydroxypyridine group and a para-NMe₂ (dimethylamino) group, as the electron-donating effect is critical for high activity [1].

2. Catalytic Guerbet Reaction

  • Setup: In a suitable reaction vessel (e.g., a Schlenk flask), combine 1-butanol (or your target alcohol substrate) with a base (e.g., KOH).
  • Catalysis: Add the synthesized [Cp*IrClL⁴]Cl catalyst to the mixture.
  • Conditions: Heat the reaction to 120°C and maintain stirring for 6 hours [1].
  • Monitoring: Analyze the reaction mixture using GC-MS or chiral HPLC to determine conversion, yield, and enantiomeric excess.

Workflow for Catalyst Optimization

This diagram outlines a systematic workflow for developing and optimizing an enantioselective synthesis process, integrating key steps from troubleshooting and experimental guidance.

Start Start: Define Synthesis Target A1 Select Chiral Catalyst Strategy Start->A1 A2 Perform Initial Reaction A1->A2 Decision1 Enantioselectivity and Yield Acceptable? A2->Decision1 B1 Troubleshoot: Analyze Problem Area Decision1->B1 No C1 Scale-up and Process Validation Decision1->C1 Yes B2 Optimize Parameters: - Ligand Electronics - Reaction Conditions B1->B2 B2->A2 Re-test End Successful Enantioselective Synthesis C1->End

References

Fundamental Properties & Handling of 5-Ethyl-2-nonanol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key identified physicochemical and toxicological data for 5-Ethyl-2-nonanol. Please note that some values are estimates [1].

Property Value Source / Notes
CAS Number 103-08-2 [2] [1]
Molecular Formula C₁₁H₂₄O [2] [3] [1]
Molecular Weight 172.31 g/mol [2] [3] [1]
IUPAC Name 5-ethylnonan-2-ol [2] [1]
Boiling Point 223.04 °C (est. at 760 mmHg) [1]
Flash Point 99.2 °C (211 °F) (est.) [1]
Water Solubility 57.47 mg/L @ 25 °C (est.) [1]
logP (o/w) 4.093 (est.) [1]
Vapor Pressure 0.020 mmHg @ 25 °C (est.) [1]
Dermal Toxicity (LD₅₀) 4760 mg/kg (skin - rabbit) [1]

Frequently Asked Questions for Researchers

1. Under what conditions should I store this compound to ensure its stability for long-term experiments? While explicit stability data is unavailable, you can infer stable storage conditions from its properties. The compound should be stored in a cool, well-ventilated place, away from heat and ignition sources like open flames or sparks, given its flash point of approximately 99°C [1]. A tightly closed container made of a compatible material (e.g., glass or certain plastics) is recommended to prevent evaporation and moisture absorption. The high boiling point and low vapor pressure suggest it is not highly volatile at room temperature [1].

2. What are the primary safety hazards associated with handling this compound? Available safety data indicates that this compound poses a low to moderate acute dermal toxicity risk [1]. As with many laboratory chemicals, you should assume it may cause skin and eye irritation. There is no specific GHS hazard classification identified in the search results, but a conservative approach using appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential [1].

3. I cannot find a decomposition temperature for this material. How can I assess its thermal stability? In the absence of direct data, you should treat it as a stable organic compound at room temperature. For experimental procedures involving heating, exercise caution. The thermophysical property data from NIST [3] can be used to model its behavior under various temperatures and pressures. It is advisable to conduct small-scale thermal stability tests under controlled conditions if high-temperature applications are planned.

Recommended Experimental Stability Assessment

Since specific stability data is limited, you may need to empirically determine the stability profile for your specific application. The diagram below outlines a logical workflow for assessing the storage stability of this compound in your laboratory.

stability_workflow start Start: Stability Assessment prop Review Physicochemical Properties (Table) start->prop cond Define Storage Conditions: - Tightly sealed container - Cool & dry place - Away from ignition sources prop->cond test Design Forced Degradation Study: - Heat stress (e.g., 40-70°C) - Light stress (UV/Vis) - Humidity stress - Oxidative stress cond->test analyze Analyze Stressed Samples: - GC-MS for purity/impurities - FTIR for functional groups - Visual inspection test->analyze decide Establish Storage Protocol & Shelf-life analyze->decide doc Document Findings decide->doc

Experimental Protocol for Stability Testing:

  • Sample Preparation: Aliquot this compound into several small, clean vials (e.g., 2 mL clear and amber glass vials).
  • Stress Conditions:
    • Thermal: Store vials at elevated temperatures (e.g., 40°C, 60°C) in ovens and under refrigeration (4°C) for comparison.
    • Light: Expose clear vials to intense visible and UV light (using a photostability chamber), while storing amber vials in the dark as a control.
    • Humidity: Place samples in a desiccator with a saturated salt solution to maintain a high relative humidity (e.g., 75% RH).
  • Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), analyze the samples.
    • Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the formation of any decomposition products and changes in the main peak area [4].
    • Identity: Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for changes in functional groups (O-H, C-H, C-O stretches).
    • Physical Inspection: Check for any changes in color, clarity, or the formation of precipitate.

References

comparative reactivity 5-Ethyl-2-nonanol vs linear alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Structure and Properties

The following table summarizes the key identifiers and estimated physical properties of 5-Ethyl-2-nonanol alongside general characteristics of medium-chain linear alcohols for comparison.

Property This compound Medium-Chain Linear Alcohols (e.g., n-Hexanol)
CAS Number 103-08-2 [1] [2] Varies (e.g., 111-27-3 for n-Hexanol)
IUPAC Name 5-ethylnonan-2-ol [1] Alkan-1-ol (e.g., hexan-1-ol)
Molecular Formula C₁₁H₂₄O [1] [2] CₙH₂ₙ₊₁OH (e.g., C₆H₁₄O)
Molecular Weight 172.31 g/mol [1] Varies by chain length (e.g., 102.18 g/mol for n-Hexanol)
Structure Branched chain; secondary alcohol [1] Straight chain; typically primary alcohol [3]
Water Solubility 57.47 mg/L @ 25°C (est) [4] Low, decreases with increasing chain length
logP (o/w) 4.093 (est) [4] Lower than branched isomers (e.g., ~2.03 for n-Hexanol)

Synthesis and Reactivity Pathways

The reactivity of an alcohol is heavily influenced by its class (primary, secondary, tertiary) and molecular structure (linear vs. branched) [3]. The following diagram outlines the general synthesis pathways for this compound.

G Start Start Alkylation Alkylation of 2-Nonanol Start->Alkylation Reduction Reduction of 5-Ethyl-2-nonanone Start->Reduction Hydroformylation Hydroformylation of Olefins Start->Hydroformylation End End Product This compound Alkylation->Product With ethyl halides Moderate yield (45-55%) Reduction->Product Catalytic hydrogenation Higher yield (>70%) Hydroformylation->Product Followed by reduction Product->End

As a secondary branched alcohol, this compound exhibits distinct reactivity compared to more common linear primary alcohols like hexanol or octanol. The available literature suggests several key differences:

  • Oxidation Reactivity: Secondary alcohols are more readily oxidized to ketones than primary alcohols are oxidized to aldehydes [1]. For this compound, this would yield 5-ethyl-2-nonanone. In contrast, linear primary alcohols like hexanol are often used in studies of ω-oxidation, where enzymes like cytochrome P450 oxidize the terminal methyl group to form aldehydes and then dicarboxylic acids [1].
  • Combustion Properties: While specific data for this compound is unavailable, research on linear alcohol combustion shows clear trends. As the carbon chain of linear alcohols lengthens, their cetane number increases, making longer-chain alcohols like n-octanol more suitable for diesel engines [5] [6]. The branched structure of this compound would likely lower its cetane number compared to a linear C11 alcohol isomer due to altered ignition pathways [5].
  • Steric Effects: The ethyl branch adjacent to the hydroxyl group creates steric hindrance [1]. This can slow down reaction rates in processes like esterification or hydroformylation, where the reagent needs to access the hydroxyl carbon [1].

Finding Deeper Experimental Data

To perform a more rigorous comparative analysis, you will need to consult specialized scientific literature. Here are suggested paths for further research:

  • Search for Direct Studies: Use the CAS Number 103-08-2 [1] [2] to search in scientific databases like SciFinder, Reaxys, or Web of Science for articles specifically on this compound.
  • Investigate Broader Classes: Look for review articles or comparative studies on the "oxidation kinetics of secondary vs. primary alcohols" or "combustion properties of branched biofuels."
  • Explore Analytical Data: The NIST Chemistry WebBook is a authoritative source for thermochemical data [2]. While the current entry is minimal, it can be checked for updates or links to related compounds.

References

5-Ethyl-2-nonanol versus 2-nonanol antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature 2-Nonanol 5-Ethyl-2-Nonanol
Antimicrobial Activity Well-documented, strong antifungal activity [1] [2] [3] No specific antimicrobial activity data found in search results
Target Pathogens Alternaria alternata (tobacco brown spot), Penicillium expansum (blue mold on pear) [1] [3] Information missing
Quantitative Efficacy (EC₅₀) 0.1055 μL/cm³ against A. alternata [1] [2] Information missing
Minimum Inhibitory Concentration (MIC) 0.2166 μL/cm³ against A. alternata [1] [2] Information missing
Proposed Mechanism of Action Disrupts carbon metabolism (D-glucose synthesis) and suppresses antioxidant defense (SOD, CAT) in fungi, leading to oxidative stress and cellular damage [1] [2] Information missing
Source/Production Produced as a volatile organic compound (VOC) by biocontrol bacteria like Bacillus velezensis and Bacillus aryabhattai [1] [3] Primarily discussed in context of chemical synthesis [4]

Experimental Data and Protocols for 2-Nonanol

The data for 2-nonanol's efficacy comes from standardized laboratory tests. Here are the key experimental approaches and findings:

  • Toxicity Assay (Mycelial Growth Rate Method): This method is used to determine the EC₅₀ (effective concentration that inhibits 50% of growth) and MIC.

    • Protocol: Different volumes of pure 2-nonanol (0, 2.5, 5, 7.5, 10, 12.5 μL) are added to the lid of a Petri dish. A disk of the pathogen (e.g., A. alternata) is inoculated in the center of the solid medium (PDA plate) below. The plates are sealed to contain the volatiles and incubated. The antifungal activity is assessed by measuring the colony diameter after a set period [1] [2].
    • Finding: The experiment demonstrated strong dose-dependent toxicity, leading to the calculation of the precise EC₅₀ and MIC values [1] [2].
  • In Vivo Efficacy on Plant Material:

    • Protocol: Experiments are conducted on detached tobacco leaves. Leaves are treated with 2-nonanol and then inoculated with the pathogen to simulate natural infection.
    • Finding: 2-nonanol effectively reduced disease incidence and slowed the expansion of lesions caused by A. alternata, confirming its potential as a biocontrol agent in a setup closer to real-world conditions [1] [2].

Mechanism of Action for 2-Nonanol

Transcriptome analysis of A. alternata exposed to 2-nonanol revealed insights into its antifungal mechanism at the molecular level, which can be summarized in the following pathway:

G 2-Nonanol Exposure 2-Nonanol Exposure 1. Carbon Metabolism Disruption 1. Carbon Metabolism Disruption 2-Nonanol Exposure->1. Carbon Metabolism Disruption 2. Antioxidant System Suppression 2. Antioxidant System Suppression 2-Nonanol Exposure->2. Antioxidant System Suppression Downregulated D-glucose Synthesis Downregulated D-glucose Synthesis 1. Carbon Metabolism Disruption->Downregulated D-glucose Synthesis Downregulated SOD & CAT Downregulated SOD & CAT 2. Antioxidant System Suppression->Downregulated SOD & CAT Limited Energy Acquisition Limited Energy Acquisition Downregulated D-glucose Synthesis->Limited Energy Acquisition Inhibition of Fungal Growth Inhibition of Fungal Growth Limited Energy Acquisition->Inhibition of Fungal Growth Oxidative Stress & Cellular Damage Oxidative Stress & Cellular Damage Downregulated SOD & CAT->Oxidative Stress & Cellular Damage Oxidative Stress & Cellular Damage->Inhibition of Fungal Growth

Research Implications and Gaps

The evidence strongly positions 2-nonanol as a promising natural fungicide. Its volatility makes it a candidate for fumigation-based biocontrol strategies in agriculture and food preservation [1] [3].

A significant literature gap exists for This compound. While one source details its chemical synthesis [4], no studies were found investigating its antimicrobial properties. The structural difference—the addition of an ethyl group—could potentially influence its bioactivity, membrane permeability, or toxicity, but this remains an untested hypothesis.

How to Propose Further Research

To objectively compare these compounds, consider designing a study with these elements:

  • Standardized Assays: Evaluate both compounds against a panel of gram-positive and gram-negative bacteria, as well as fungi, using the same broth microdilution or vapor-phase methods to determine MICs.
  • Cytotoxicity Screening: Assess the compounds' toxicity to human cell lines to gauge their safety for potential applications.
  • Mechanistic Studies: If activity is found for this compound, employ transcriptomic or proteomic analyses to see if its mechanism mirrors that of 2-nonanol or is distinct.

References

comparative metabolic engineering titers 5-Ethyl-2-nonanol

Author: Smolecule Technical Support Team. Date: February 2026

Production of 5-Ethyl-2-nonanol by Engineered Microbes

The following table summarizes the key performance metrics for this compound production in two engineered microorganisms, as reported in one source [1].

Organism Genetic Modifications Titer Productivity
Synechocystis sp. PCC 6803 Overexpression of maqu_2220 gene; knockout of sll0208 and sll0209 genes [1]. 2.87 mg/g DCW (dry cell weight) [1] 0.12 mg/L/h [1]
Escherichia coli BL21(DE3) Expression of ybbO and aar genes; knockout of plsX gene [1]. 1.98 g/L [1] 82.5 mg/L/h [1]

> Note: The information comes from a supplier webpage summarizing research data. The original scientific publication was not identified in the search results, so direct verification of experimental details is recommended.

Experimental Strategy & Pathway

The production of this compound in engineered microbes primarily relies on re-routing the fatty acid biosynthesis pathway. The general strategy involves converting fatty acyl-ACP intermediates into alcohols [1].

The diagram below illustrates this reconstructed metabolic pathway based on the genetic modifications described.

f Fatty Acid Biosynthesis Fatty Acid Biosynthesis Fatty acyl-ACP Fatty acyl-ACP Fatty Acid Biosynthesis->Fatty acyl-ACP Native Pathway Aldehyde Intermediate Aldehyde Intermediate Fatty acyl-ACP->Aldehyde Intermediate AAR Enzyme This compound This compound Aldehyde Intermediate->this compound YbbO Enzyme (Reduction) plsX gene plsX gene plsX gene->Fatty acyl-ACP Competition Knockout (ΔplsX) Knockout (ΔplsX) Knockout (ΔplsX)->plsX gene Inactivation

Detailed Methodology

The experimental approach for the high-producing E. coli strain, as mentioned, likely involved the following steps [1]:

  • Host Strain: E. coli BL21(DE3), a common chassis for metabolic engineering.
  • Genetic Modifications:
    • Heterologous Gene Expression: Introduction of the aar gene (encoding an acyl-ACP reductase) to convert the fatty acid precursor (Fatty acyl-ACP) into an aldehyde. This was combined with the expression of the ybbO gene (encoding an NADP+-dependent aldehyde reductase) to reduce the aldehyde to the final product, this compound.
    • Gene Knockout: Deletion of the plsX gene. This gene is involved in phospholipid synthesis and competes for the same Fatty acyl-ACP precursor. Its removal helps to channel more metabolic flux toward the production of the target alcohol [1].
  • Cultivation: The production titer of 1.98 g/L was achieved in a fed-batch bioreactor, which allows for high cell density by controlled feeding of nutrients [1].

Research Context and Comparison Gaps

The field of metabolic engineering for chemical production is advanced, but direct comparisons for this compound are scarce.

  • Advanced Metabolic Engineering Tools: The strategies used for this compound align with common systems metabolic engineering approaches. These include genome-scale models to predict metabolic fluxes, CRISPR/Cas9 for precise gene editing, and cultivation in bioreactors to achieve high titers [2] [3] [4]. For example, one study used a minimal cut set (MCS) algorithm to couple the production of a pigment to growth in Pseudomonas putida, achieving 25.6 g/L [3].
  • Lack of Direct Comparisons: The search results did not yield alternative metabolic engineering studies for this compound. Consequently, a comparison of its performance against other similar compounds (like linear alcohols) or an assessment of different engineering strategies for this specific molecule cannot be provided.

References

validation 5-Ethyl-2-nonanol identification retention index mass spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification Data

The table below summarizes the key identifying information for 5-Ethyl-2-nonanol from authoritative chemical databases.

Property Value
CAS Registry Number 103-08-2 [1] [2]
Molecular Formula C₁₁H₂₄O [1] [2]
Molecular Weight 172.3077 g/mol [1] [2]
IUPAC Name This compound [1]
Other Names 5-ethylnonan-2-ol; (3-Ethyl-n-heptyl)methylcarbinol [1] [2]
Standard InChIKey WYXKGYXADPUOOM-UHFFFAOYSA-N [1] [2]
Boiling Point 223.04 °C (est.) [3]
logP (o/w) 4.093 (est.) [3]
Water Solubility 57.47 mg/L @ 25 °C (est.) [3]

Experimental Protocol for Compound Validation

Based on analytical chemistry literature, the identification of a volatile compound like this compound typically follows a workflow that combines separation and detection techniques with data analysis. The general protocol can be visualized as follows:

G SamplePrep Sample Preparation HSSPME Headspace Solid-Phase Microextraction (HS-SPME) SamplePrep->HSSPME GC Gas Chromatography (GC) ↑ Separation HSSPME->GC MS Mass Spectrometry (MS) ↑ Identification GC->MS RI Retention Index (RI) Calculation GC->RI DataAnalysis Data Analysis & Validation MS->DataAnalysis RI->DataAnalysis Match Spectral & RI Match DataAnalysis->Match

The methodology commonly used in recent studies for analyzing volatile organic compounds involves these key steps [4] [5]:

  • Sample Preparation: The sample (e.g., tea, wine, fermented product) is placed in a vial. For complex biological matrices like Jiuqu (a fermentation starter) or tea, ensuring a representative sample is critical [6] [5].
  • Volatile Extraction (HS-SPME): The Headspace Solid-Phase Microextraction (HS-SPME) technique is used to extract volatile compounds from the sample vial's headspace using a fiber coating (e.g., 100 μm polydimethylsiloxane, PDMS) [5].
  • Compound Separation (GC): The extracted compounds are thermally desorbed into the injection port of a Gas Chromatograph (GC) and separated on a capillary column. The temperature program is optimized to resolve complex mixtures [4] [5].
  • Compound Detection & Identification (MS): As compounds elute from the GC column, they are ionized and fragmented in the Mass Spectrometer (MS). The resulting mass spectrum is a unique fingerprint for each compound [4].
  • Retention Index (RI) Calculation: A homologous series of n-alkanes (e.g., C7-C40) is analyzed under the same GC conditions. The Kovats Retention Index for the target compound is calculated based on its retention time relative to the n-alkanes, providing a system-independent identifier [5].
  • Data Analysis & Validation: The final step involves comparing the sample's data against standard reference databases. Positive identification typically requires:
    • A high Match Factor (e.g., >80%) for the mass spectrum compared to a reference standard [4].
    • A Retention Index value that matches the literature or standard value within a small margin of error [5].

References

5-Ethyl-2-nonanol branched vs straight chain solubility

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Comparison

Property 5-Ethyl-2-nonanol (Branched) Straight-Chain Isomer (e.g., 2-Nonanol) Significance for Solubility
Water Solubility 57.47 mg/L at 25°C (est) [1] [2] ~1,000 mg/L (est. for 1-Nonanol) [3] Lower solubility due to increased hydrophobicity from branching [3].
logP (log Kow) 4.13 (est) [2] Information missing Higher logP confirms greater lipophilicity and lower water affinity.
Molecular Formula C₁₁H₂₄O [3] [1] [4] C₉H₂₀O (e.g., 2-Nonanol) [3] Different carbon backbone structure and chain length.
Structure CCCCC(CC)CCC(C)O (Branched) [3] CCCCCCCCC(C)O (Linear, example) Branching reduces surface area and disrupts orderly dissolution in water [3].

The core reason for the lower water solubility of this compound lies in its molecular architecture. The ethyl branch on the carbon chain increases the molecule's overall hydrophobicity [3]. This branch shields polar regions and reduces the molecule's ability to form hydrogen bonds with water molecules efficiently. Consequently, the branched molecule is "worse" at dissolving in water but "better" at mixing with organic, fat-soluble (lipophilic) solvents.

Experimental Determination of Solubility and logP

For rigorous comparison, here are standard experimental protocols to measure the key properties discussed.

Protocol 1: Measuring Water Solubility via Shake-Flask Method

This is a direct method for determining the saturation concentration of a compound in water [1] [2].

  • Principle: A compound is dissolved in water at a constant temperature until saturation, and the concentration in the aqueous phase is analyzed.
  • Materials:
    • Analytical balance
    • Thermostatic shaker bath
    • Glass vials with septa
    • HPLC or GC-MS system with a suitable detector
    • Syringe filters (e.g., 0.45 µm PTFE)
  • Procedure:
    • Preparation: Place an excess amount of this compound into a glass vial. Add a known volume of water or buffer.
    • Equilibration: Seal the vial and agitate it continuously in a shaker bath at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
    • Phase Separation: Allow the phases to separate. Alternatively, use centrifugation.
    • Sampling: Carefully draw a sample from the aqueous layer using a syringe, ensuring no organic phase is collected, and pass it through a syringe filter.
    • Analysis: Quantify the concentration of the alcohol in the filtered aqueous sample using a calibrated GC-MS or HPLC method. Compare against the straight-chain isomer processed identically.
Protocol 2: Measuring logP via the Shake-Flask Method

This method directly determines the partition coefficient, a fundamental measure of lipophilicity [1] [2].

  • Principle: A compound is partitioned between immiscible water and n-octanol phases. The logP is the logarithm of the ratio of its concentration in the two phases.
  • Materials:
    • n-Octanol, pre-saturated with water
    • Water or buffer, pre-saturated with n-octanol
    • Thermostatic shaker bath
    • HPLC vials and system
  • Procedure:
    • Partitioning: Dissolve a known amount of this compound in a mixture of water-saturated octanol and octanol-saturated water (e.g., 1:1 ratio) in a vial.
    • Equilibration: Shake the mixture vigorously for 30-60 minutes at a constant temperature (e.g., 25°C), then allow phases to separate completely.
    • Analysis: Measure the concentration of the solute in both the octanol and water phases using HPLC.
    • Calculation: Calculate logP using the formula: logP = log₁₀ (Concentration_in_Octanol / Concentration_in_Water).

Relationship Between Molecular Structure and Solubility

The following diagram illustrates how the structure of this compound leads to its physical properties and resultant solubility.

G Branch Ethyl Branch Group Hydrophobicity Increased Hydrophobicity Branch->Hydrophobicity logP High logP (4.13) Hydrophobicity->logP WaterSol Low Water Solubility (57.5 mg/L) Hydrophobicity->WaterSol Lipophilicity High Lipophilicity Hydrophobicity->Lipophilicity Application Suitable for lipophilic systems logP->Application WaterSol->Application Unsuitable for aqueous systems Lipophilicity->Application

Key Takeaways for Researchers

  • For Aqueous Systems: The branched this compound is a poor choice due to its very low water solubility. A straight-chain alcohol like 1-Octanol or 2-Nonanol would be more soluble, though still with limited solubility [3].
  • For Lipophilic Systems: The branched structure makes this compound an excellent candidate for use in organic solvents, fragrances, or as an intermediate in synthesizing other lipophilic compounds [3] [1].
  • Verification is Key: The available data is largely estimated. For critical applications, experimentally validating the solubility and logP using the provided protocols is essential.

References

comparative antifungal efficacy 5-Ethyl-2-nonanol 2-nonanol

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Efficacy of 2-Nonanol

The following table summarizes the key experimental findings for 2-Nonanol against various fungal pathogens.

Pathogen Experimental Model Key Efficacy Metrics Source/Organism

| Alternaria alternata (Tobacco brown spot) | In vitro fumigation | EC50: 0.1055 µL/cm³ Minimum Inhibitory Concentration (MIC): 0.2166 µL/cm³ [1] | Produced by Bacillus velezensis EM-1 [1] | | Alternaria alternata (Tobacco brown spot) | In vivo tobacco leaves | Effectively reduced disease incidence and slowed lesion expansion [1] | Produced by Bacillus velezensis EM-1 [1] | | Verticillium dahliae (Verticillium wilt) | In vitro fumigation | Completely inhibited mycelial growth [2] | Produced by Bacillus velezensis SBB [2] |

Detailed Experimental Data and Protocols

For research purposes, here are the detailed methodologies from the key studies cited above.

  • Antifungal Activity of 2-Nonanol against Alternaria alternata [1]

    • Source: Volatile Organic Compound (VOC) produced by Bacillus velezensis strain EM-1.
    • Toxicity Assay: The toxicity was determined using the mycelial growth rate method. Different volumes of pure 2-nonanol were added to the lid of a Petri dish, which was then sealed to create a fumigation environment. The half-maximal effective concentration (EC50) was calculated based on the inhibition of mycelial growth [1].
    • Transcriptome Analysis: The antifungal mechanism was investigated by analyzing the gene expression changes in A. alternata after 2-nonanol fumigation. This included studying differential gene expression and KEGG pathway enrichment [1].
  • Antifungal Activity of 2-Nonanol against Verticillium dahliae [2]

    • Source: Identified as one of the primary antifungal VOCs produced by Bacillus velezensis strain SBB.
    • Antifungal Assay: The effect of VOCs was tested using a two-sealed-Petri-dishes method. One dish contained the pathogen on PDA, and the other contained the bacterial strain on LB medium. The plates were sealed together with Parafilm to allow VOC exposure without physical contact [2].
    • VOC Identification: VOCs produced by strain SBB were collected and analyzed using headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry (HS-SPME/GC-MS) [2].

Proposed Mechanism of Action for 2-Nonanol

Based on the available research, the following diagram illustrates the antifungal mechanism of 2-Nonanol against Alternaria alternata, as revealed by transcriptome analysis [1].

G cluster_primary Primary Effects 2-Nonanol Fumigation 2-Nonanol Fumigation Cellular Uptake Cellular Uptake 2-Nonanol Fumigation->Cellular Uptake Primary Effects Primary Effects Cellular Uptake->Primary Effects P1 Downregulation of D-Glucose Synthesis Primary Effects->P1 P2 Suppression of Antioxidant Enzymes Primary Effects->P2 Cellular Consequences Cellular Consequences Growth Inhibition & Cell Death Growth Inhibition & Cell Death Energy Depletion Energy Depletion P1->Energy Depletion Oxidative Stress Accumulation Oxidative Stress Accumulation P2->Oxidative Stress Accumulation Energy Depletion->Growth Inhibition & Cell Death Oxidative Stress Accumulation->Growth Inhibition & Cell Death

The diagram shows that 2-Nonanol exerts its antifungal effect through a dual mechanism: it disrupts carbon metabolism, leading to energy depletion, and simultaneously suppresses the pathogen's antioxidant defense system, causing lethal oxidative damage [1].

Research Implications and Future Directions

The strong inhibitory effects of 2-Nonanol against multiple plant pathogens highlight its potential as a biocontrol agent. Its volatile nature makes it a candidate for developing novel fumigation-based treatments. Future research should focus on:

  • Expanding Pathogen Screening: Testing efficacy against a wider range of fungal pathogens.
  • Formulation Development: Creating stable formulations for practical agricultural use.
  • Safety Profiling: Evaluating non-target effects on plants, beneficial microbes, and the environment.
  • Comparative Studies: Actively screening for or synthesizing 5-Ethyl-2-nonanol to perform the direct comparative analysis you require.

References

thermal stability comparison 5-Ethyl-2-nonanol isomers

Author: Smolecule Technical Support Team. Date: February 2026

Available Physicochemical Data

The table below summarizes the basic identifying information and the single data point found for 5-Ethyl-2-nonanol.

Property Value Reference
Chemical Formula C₁₁H₂₄O [1]
IUPAC Name This compound [1]
CAS Registry Number 103-08-2 [1]
Molecular Weight 172.3077 g/mol [1]
Boiling Point 498 K (approximately 224.85 °C or 436.73 °F) [1]
Other names 5-ethylnonan-2-ol; (3-Ethyl-n-heptyl)methylcarbinol [1]

Experimental Context and Data Gaps

The provided boiling point of 498 K comes from a 1936 report cited by the NIST Chemistry WebBook, with an uncertainty of 4 K assigned by the Thermodynamics Research Center [1]. This single data point is insufficient for a meaningful thermal stability comparison, which typically requires data on degradation temperatures, reaction kinetics under heat, or oxidative stability.

A proper thermal stability guide would require experimental data that is currently missing for this specific compound and its isomers, such as:

  • Thermogravimetric Analysis (TGA) to measure decomposition onset temperature and mass loss.
  • Differential Scanning Calorimetry (DSC) to study phase transitions and heat flow associated with exothermic or endothermic events.
  • Comparative data for structural isomers (e.g., variations in the position of the ethyl group or the hydroxyl group).

How to Proceed with Research

Given the lack of direct data, here are approaches you can take to build a comparative profile:

  • Investigate Analogous Compounds: Review studies on medium-chain alcohols like 1-nonanol or 2-nonanol. Research indicates that the thermodynamic behavior of alcohols is strongly influenced by their associating character through hydrogen bonds [2]. Properties like isobaric thermal expansivity can show anomalies not found in non-associating fluids, which may provide indirect clues about thermal stability [2].
  • Empirical Determination: The most reliable path is to perform laboratory experiments using TGA and DSC to generate the necessary comparative data.
  • Broaden Literature Search: Explore patent databases or industrial chemical sources that might contain proprietary data not found in academic journals.

Conceptual Relationship Between Structure and Analysis

The following diagram maps the logical pathway for investigating the thermal properties of a compound, from initial data gathering to experimental analysis.

G Start Start DataGap Identified Data Gap: Insufficient public data on this compound Start->DataGap ResearchPaths Potential Research Pathways DataGap->ResearchPaths Path1 Study Analogous Compounds (e.g., 1-Nonanol, 2-Nonanol) ResearchPaths->Path1 Path2 Perform Empirical Determination (TGA, DSC) ResearchPaths->Path2 Path3 Broaden Literature Search (Patents, Industry Data) ResearchPaths->Path3 KeyConcept Key Consideration: Alcohol association via hydrogen bonding affects thermodynamic properties Path1->KeyConcept

References

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XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

103-08-2

Dates

Last modified: 08-15-2023

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